molecular formula C15H12Cl2O2 B071404 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone CAS No. 170916-55-9

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Cat. No.: B071404
CAS No.: 170916-55-9
M. Wt: 295.2 g/mol
InChI Key: GEKQPJHLFWEGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a para-substituted acetophenone core, a versatile synthetic handle, which is ether-linked to a 3,4-dichlorobenzyl group. The dichlorinated aromatic ring is a common pharmacophore known to influence lipophilicity and binding affinity in bioactive molecules. Its primary research application is as a key synthetic precursor or building block in the development of novel small-molecule inhibitors, particularly for kinase targets, and for the synthesis of more complex chemical entities for biological screening. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop potential therapeutic agents for conditions such as cancer and inflammatory diseases, and to study molecular recognition events. The acetyl group is amenable to further chemical transformations, including nucleophilic addition, condensation reactions to form heterocycles, or reduction to the corresponding alcohol, making it a flexible and valuable scaffold for constructing targeted compound libraries.

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)12-3-5-13(6-4-12)19-9-11-2-7-14(16)15(17)8-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKQPJHLFWEGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379341
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170916-55-9
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher in drug discovery and development, a comprehensive understanding of a molecule's chemical properties is paramount. This guide provides a detailed technical overview of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone, a compound of interest due to its structural motifs commonly found in pharmacologically active agents. While this molecule may serve as a key intermediate or a scaffold for further chemical exploration, a thorough characterization of its foundational chemical properties is essential for its effective utilization. This document synthesizes known data with established principles of organic chemistry to present a robust profile of this compound, intended to empower researchers in their experimental design and interpretation.

Molecular Identity and Physicochemical Properties

This compound is an aromatic ketone and a benzyl ether derivative. Its core structure consists of a 4-acetylphenoxy group linked to a 3,4-dichlorobenzyl moiety through an ether linkage.

Structural and General Data

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound-
CAS Number 170916-55-9[1][2][3][4]
Molecular Formula C₁₅H₁₂Cl₂O₂[1][2][3]
Molecular Weight 295.16 g/mol [1][2][3]
Melting Point 83-85 °C[1][2]
Boiling Point 433.2 °C at 760 mmHg (Predicted)[3]
LogP 4.775 (Predicted)[5]
Molecular Structure

The chemical structure of this compound is depicted below. The numbering of the aromatic rings is provided for clarity in the subsequent spectral analysis.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthetic Approach: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide.

Workflow for Williamson Ether Synthesis:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) A 4-Hydroxyacetophenone C 4-Acetylphenoxide (nucleophile) A->C in polar aprotic solvent (e.g., DMF, Acetone) B Strong Base (e.g., NaH, K₂CO₃) B->C E This compound C->E Reaction at elevated temperature D 3,4-Dichlorobenzyl chloride (electrophile) D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Illustrative):

  • Deprotonation: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, a strong base (1.1-1.5 eq.) like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at room temperature. The reaction mixture is stirred for a designated period (typically 30-60 minutes) to ensure complete formation of the corresponding 4-acetylphenoxide.

  • Nucleophilic Substitution: 3,4-Dichlorobenzyl chloride (1.0-1.2 eq.) is then added to the reaction mixture. The mixture is heated (typically to 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the three key functional groups: the ketone, the aromatic rings, and the benzyl ether linkage.

  • Ketone Group: The acetyl group is susceptible to a variety of nucleophilic additions and condensation reactions. It can be reduced to the corresponding alcohol, undergo aldol condensation, or be converted to other functional groups through standard ketonic transformations.

  • Aromatic Rings: The electron-withdrawing nature of the acetyl group deactivates the phenoxy ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Conversely, the dichlorobenzyl ring is also deactivated by the two chlorine atoms.

  • Benzyl Ether Linkage: Benzyl ethers are generally stable to a wide range of reaction conditions. However, they are susceptible to cleavage under specific conditions such as catalytic hydrogenation (e.g., H₂/Pd-C), which would yield 4-hydroxyacetophenone and 3,4-dichlorotoluene.[6][7][8] Strong acids can also cleave the ether bond.[6][8] Oxidative cleavage is another possibility with potent oxidizing agents.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.5s3H-COCH₃Singlet for the methyl protons of the acetyl group.
~ 5.1s2H-OCH₂-Singlet for the benzylic methylene protons. Protons on a carbon adjacent to an ether oxygen are typically deshielded.[10][11]
~ 7.0d2HH-3', H-5'Doublet for the protons ortho to the ether linkage on the phenoxy ring, showing coupling to H-2' and H-6'.
~ 7.3-7.6m3HH-2'', H-5'', H-6''Complex multiplet for the protons on the dichlorobenzyl ring.
~ 7.9d2HH-2', H-6'Doublet for the protons ortho to the acetyl group on the phenoxy ring, deshielded by the electron-withdrawing carbonyl group.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)AssignmentRationale
~ 26-COCH₃Carbon of the acetyl methyl group.
~ 70-OCH₂-Benzylic carbon of the ether linkage. Ether carbons typically appear in the 50-80 ppm range.[10][11]
~ 115C-3', C-5'Carbons ortho to the ether linkage on the phenoxy ring.
~ 128-133C-2'', C-3'', C-4'', C-5'', C-6''Aromatic carbons of the dichlorobenzyl ring.
~ 131C-2', C-6'Carbons ortho to the acetyl group on the phenoxy ring.
~ 137C-1''Quaternary carbon of the dichlorobenzyl ring attached to the methylene group.
~ 163C-4'Quaternary carbon of the phenoxy ring attached to the ether oxygen.
~ 197C=OCarbonyl carbon of the acetyl group. Ketonic carbonyls typically appear in the range of 190-220 ppm.
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 294, corresponding to the molecular weight with the most abundant chlorine isotopes (³⁵Cl). The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature.

Predicted Fragmentation Pathway:

G A [M]⁺˙ m/z 294 B [M - CH₃]⁺ m/z 279 A->B α-cleavage C [C₇H₅Cl₂]⁺ m/z 159 A->C Benzylic cleavage D [C₈H₇O₂]⁺ m/z 135 A->D Ether cleavage E [C₇H₄O]⁺˙ m/z 120 D->E - CH₃ F [C₆H₅]⁺ m/z 77 E->F - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

  • m/z 279: Loss of a methyl radical from the molecular ion.

  • m/z 159: The 3,4-dichlorobenzyl cation, resulting from cleavage of the benzylic C-O bond. This is often a prominent peak for benzyl ethers.

  • m/z 135: The 4-acetylphenoxy cation, resulting from cleavage of the ether bond.

  • m/z 120: Loss of a methyl group from the m/z 135 fragment.

  • m/z 77: The phenyl cation, arising from further fragmentation.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (CH₃ and CH₂)
~ 1680StrongC=O stretch (aromatic ketone).[14][15]
~ 1600, 1580, 1500Medium-StrongAromatic C=C stretches
~ 1250StrongAryl-O stretch (asymmetric).[10][11]
~ 1050StrongAryl-O stretch (symmetric).[10][11]
~ 830StrongC-H out-of-plane bending (para-disubstituted ring)
~ 800-700MediumC-Cl stretch

Potential Applications and Biological Relevance

The structural components of this compound are prevalent in a variety of biologically active molecules. Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[16][17][18][19] The dichlorobenzyl moiety is also a common feature in many pharmaceutical agents.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the ketone functionality provides a handle for the introduction of diverse pharmacophores. Further derivatization could lead to the development of novel compounds for screening in various biological assays.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted chemical properties of this compound. By combining available data with established principles of organic chemistry and spectroscopy, a detailed profile of this molecule has been constructed. This information is intended to be a valuable resource for researchers, facilitating the design of synthetic routes, the interpretation of analytical data, and the exploration of the potential applications of this compound in drug discovery and materials science.

References

A Comprehensive Guide to the Structure Elucidation of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, field-proven workflow for the unambiguous structure elucidation and confirmation of 1-(4-((3,4-dichlorobenzyl)oxy)phenyl)ethanone. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, establishing a self-validating system for structural integrity. Our approach is grounded in the principles of Good Laboratory Practice (GLP), ensuring that the generated data is reliable, reproducible, and integral.[1][2]

The Strategic Imperative: A Foundation of Trustworthiness

Our strategy for elucidating the structure of this compound is a sequential and logical progression:

  • Determine the Molecular Formula: High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is the most reliable method for determining the elemental composition.

  • Identify Key Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid and definitive way to identify the presence of key chemical bonds and functional groups, such as carbonyls and ethers.[5]

  • Map the Carbon-Hydrogen Framework: One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment, number, and connectivity of protons and carbons.[6]

  • Assemble the Molecular Puzzle: Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are deployed to reveal through-bond correlations, allowing for the definitive assembly of the molecular fragments into the final, confirmed structure.[7][8]

This entire process is underpinned by Good Laboratory Practice (GLP) , ensuring that all data adheres to the ALCOA+ principles: Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available.[1]

Experimental_Workflow cluster_0 Structure Elucidation Workflow Start Synthesized Compound (Purity >98%) HRMS High-Resolution Mass Spectrometry (HRMS) - Determine Molecular Formula Start->HRMS FTIR FTIR Spectroscopy - Identify Functional Groups HRMS->FTIR Orthogonal Data Point 1 NMR_1D 1D NMR ('H, ¹³C, DEPT) - Map C-H Framework FTIR->NMR_1D Orthogonal Data Point 2 NMR_2D 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity NMR_1D->NMR_2D Detailed Framework Analysis Synthesis Data Synthesis & Corroboration - Assemble Fragments NMR_2D->Synthesis Confirmed Confirmed Structure Synthesis->Confirmed Unambiguous Assignment

Caption: A logical workflow for structure elucidation, emphasizing the sequential and corroborative nature of the analytical techniques.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Blueprint

Causality: The first and most fundamental question is "What is the elemental composition?". HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. This step is critical as it constrains all subsequent spectral interpretations.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for analysis.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI. The ether oxygen and carbonyl group can be protonated to form [M+H]⁺.

    • Mass Range: 50-1000 m/z.

    • Capillary Voltage: 3500 V.

    • Source Temperature: 120 °C.

    • Internal Calibrant: Use a suitable lock mass (e.g., purine or a known standard) to ensure high mass accuracy throughout the run.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. The isotopic pattern, particularly the signature of the two chlorine atoms (~6:4 ratio for M:M+2), must be observed and match the theoretical pattern.

Expected Data & Interpretation

For C₁₅H₁₂Cl₂O₂, the expected data provides a clear signature for confirmation.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₁₅H₁₂Cl₂O₂-
Neutral Monoisotopic Mass 294.02143 Da-
[M+H]⁺ Ion (Monoisotopic) 295.02871 Dam/z 295.0287 ± 5 ppm
[M+Na]⁺ Ion (Monoisotopic) 317.01065 Dam/z 317.0107 ± 5 ppm
Isotopic Pattern Presence of ³⁵Cl and ³⁷ClA characteristic cluster of peaks for a dichlorinated compound (M, M+2, M+4) with an approximate intensity ratio of 100:65:10.

The confirmation of the molecular formula C₁₅H₁₂Cl₂O₂ provides the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation. IHD = C - H/2 - X/2 + N/2 + 1 = 15 - (12/2) - (2/2) + 0/2 + 1 = 9 . This high IHD value strongly suggests the presence of aromatic rings and additional double bonds (e.g., a carbonyl group), which will be confirmed by subsequent analyses.

FTIR Spectroscopy: Fingerprinting the Functional Groups

Causality: With the molecular formula established, FTIR is used to rapidly screen for the presence of key functional groups.[9] This technique is highly sensitive to the specific vibrational modes of bonds, providing a "fingerprint" of the molecule's chemical architecture.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is required.

  • Acquisition:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 scans to improve the signal-to-noise ratio.

    • Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation

The FTIR spectrum will provide clear evidence for the key structural motifs within this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
~3050-3100Medium-WeakC-H StretchAromatic C-H
~2850-2960WeakC-H StretchAliphatic (CH₃, CH₂)
~1675 Strong C=O Stretch Aryl Ketone
~1590, ~1500, ~1470Medium-StrongC=C StretchAromatic Ring Skeletal Vibrations
~1250 Strong C-O-C Stretch Aryl-Alkyl Ether (asymmetric)
~1170StrongC-O-C StretchAryl-Alkyl Ether (symmetric)
~830StrongC-H Out-of-Plane Bend1,4-Disubstituted (para) Aromatic Ring
~1030, ~880MediumC-H Bending1,2,4-Trisubstituted Aromatic Ring
~750StrongC-Cl StretchAryl Halide

The strong absorption at ~1675 cm⁻¹ is highly diagnostic for a conjugated ketone, and the strong band at ~1250 cm⁻¹ is characteristic of an aryl ether linkage.[11] This data strongly corroborates the structural features suggested by the molecular formula and its IHD.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[12] 1D NMR identifies the unique chemical environments of protons and carbons, while 2D NMR experiments reveal how these atoms are connected through chemical bonds.

General Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs.

¹H NMR: Proton Environment Mapping

Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (information about adjacent protons).

Expected Data for C₁₅H₁₂Cl₂O₂:

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-g ~2.60 Singlet (s) 3H -C(=O)CH
H-e ~5.10 Singlet (s) 2H -O-CH ₂-Ar
H-d ~7.00 Doublet (d) 2H Protons ortho to -O-CH₂
H-f ~7.28 Doublet of doublets (dd) 1H Proton between Cl atoms
H-b ~7.45 Doublet (d) 1H Proton ortho to -CH₂
H-a ~7.52 Doublet (d) 1H Proton ortho to one Cl

| H-c | ~7.95 | Doublet (d) | 2H | Protons ortho to C=O |

Note: The singlet nature of the methylene protons (H-e) indicates no adjacent protons. The distinct patterns for the two aromatic rings clearly differentiate the 1,4-disubstituted system from the 1,2,4-trisubstituted system.

¹³C NMR & DEPT-135: Carbon Skeleton Identification

Interpretation: The ¹³C NMR spectrum shows all unique carbon atoms. The DEPT-135 experiment helps differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.[6]

Expected Data for C₁₅H₁₂Cl₂O₂: | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | |:---|:---|:---|:---| | ~26.5 | + | C H₃ (ketone) | | ~70.0 | - | O-C H₂-Ar | | ~115.0 | + | C H (aromatic, ortho to ether) | | ~127.5 | + | C H (aromatic) | | ~129.0 | + | C H (aromatic) | | ~130.5 | Quaternary | C -Cl | | ~131.0 | + | C H (aromatic, ortho to ketone) | | ~131.5 | Quaternary | C (aromatic, ipso to ketone) | | ~132.8 | Quaternary | C -Cl | | ~135.0 | Quaternary | C (aromatic, ipso to CH₂) | | ~162.5 | Quaternary | C -O (aromatic) | | ~197.0 | Quaternary | C =O (ketone) |

The downfield chemical shift at ~197.0 ppm is definitive for a ketone carbonyl carbon, confirming the FTIR data.

2D NMR: Connecting the Fragments

2D NMR is essential for unambiguously connecting the structural fragments identified in the 1D spectra.[13][14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).

    • Expected Correlations: Strong cross-peaks will be seen between the adjacent aromatic protons: H-c with H-d, and H-b with H-f, and H-f with H-a. No correlations will be seen for the singlet methyl (H-g) or methylene (H-e) protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).

    • Expected Correlations: This will definitively link every proton signal to its corresponding carbon signal in the ¹³C spectrum (e.g., H-g at ~2.60 ppm to C at ~26.5 ppm; H-e at ~5.10 ppm to C at ~70.0 ppm, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-4 bonds away. This is the key experiment for connecting disparate parts of the molecule.

Caption: Key 2D NMR correlations (HMBC in blue, COSY in red) that unambiguously connect the molecular fragments of the target compound.

Key HMBC Correlations for Final Confirmation:

  • Methyl Protons (H-g) to Carbonyl: A strong correlation from the methyl protons (~2.60 ppm) to the carbonyl carbon (~197.0 ppm) confirms the ethanone moiety.

  • Methylene Protons (H-e) to Both Rings: This is the most critical correlation. The methylene protons (~5.10 ppm) will show correlations to the ipso-carbon of the dichlorobenzyl ring and the oxygen-bearing carbon of the other ring, definitively establishing the ether linkage between the two aromatic systems.

  • Aromatic Protons (H-c) to Carbonyl: The protons ortho to the ketone (~7.95 ppm) will show a 3-bond correlation to the carbonyl carbon (~197.0 ppm), confirming the attachment of the acetyl group to that specific ring.

Conclusion: A Triad of Confirmation

By systematically applying a suite of orthogonal analytical techniques, we have established a robust and self-validating workflow for the structure elucidation of this compound.

  • HRMS provided the exact molecular formula, C₁₅H₁₂Cl₂O₂.

  • FTIR confirmed the presence of the critical aryl ketone and aryl-alkyl ether functional groups.

  • 1D and 2D NMR spectroscopy provided the definitive proof of atomic connectivity, piecing together the individual fragments and confirming their precise arrangement.

Each technique's findings were corroborated by the others, leaving no ambiguity in the final structural assignment. This comprehensive approach, grounded in the principles of GLP, ensures the highest level of scientific integrity and provides a trustworthy foundation for any subsequent research or development activities involving this compound.

References

Spectroscopic Characterization of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. As a key intermediate in various research and development applications, particularly in the synthesis of novel pharmaceutical agents, a thorough understanding of its structural and electronic properties is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule.

Due to the limited availability of publicly accessible experimental spectra for this compound, this guide will focus on a detailed prediction of its spectroscopic characteristics. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with the known experimental data of structurally related compounds. This approach ensures a scientifically rigorous and practically useful resource for the identification and characterization of the target molecule.

Molecular Structure and Key Features

This compound possesses a multi-functionalized structure, the understanding of which is crucial for interpreting its spectroscopic data. The molecule can be deconstructed into three primary moieties: a 4-acetylphenyl group, a benzyl ether linkage, and a 3,4-dichlorophenyl group. Each of these components will give rise to characteristic signals in the various spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Acetyl-CH₃~ 2.5Singlet3H
Benzylic-CH₂~ 5.1Singlet2H
Aromatic (protons on the 4-acetylphenyl ring)~ 6.9-7.0 (ortho to -O)Doublet2H
~ 7.9-8.0 (ortho to -C=O)Doublet2H
Aromatic (protons on the 3,4-dichlorophenyl ring)~ 7.2-7.5Multiplet3H

Justification for Predictions:

  • The acetyl methyl protons are expected to appear as a sharp singlet around 2.5 ppm, a typical region for methyl ketones.

  • The benzylic methylene protons are deshielded by the adjacent oxygen and the aromatic ring, and their signal is predicted to be a singlet around 5.1 ppm.

  • The aromatic protons on the 4-acetylphenyl ring will be split into two doublets due to the strong electron-donating effect of the ether oxygen and the strong electron-withdrawing effect of the acetyl group. The protons ortho to the oxygen will be upfield (~6.9-7.0 ppm), while those ortho to the carbonyl group will be significantly downfield (~7.9-8.0 ppm).

  • The protons on the 3,4-dichlorophenyl ring will appear as a complex multiplet in the aromatic region (~7.2-7.5 ppm) due to their distinct electronic environments and spin-spin coupling.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetyl-CH₃~ 26
Benzylic-CH₂~ 70
Aromatic C-O~ 162
Aromatic C-C=O~ 131
Aromatic CH (ortho to -O)~ 115
Aromatic CH (ortho to -C=O)~ 130
Aromatic C-Cl (x2)~ 130-133
Aromatic CH (on dichlorophenyl ring)~ 127-130
Aromatic C (ipso to benzyl)~ 137
Carbonyl C=O~ 197

Justification for Predictions:

  • The carbonyl carbon is the most deshielded, appearing at the lowest field (~197 ppm).[1]

  • The aromatic carbon attached to the ether oxygen will be significantly downfield (~162 ppm).

  • The remaining aromatic carbons will appear in the typical range of 115-140 ppm, with their specific shifts influenced by the attached substituents.[1]

  • The benzylic carbon is expected around 70 ppm, and the acetyl methyl carbon will be the most upfield at approximately 26 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

cluster_0 NMR Sample Preparation and Analysis Workflow Sample Dissolution Sample Dissolution Transfer to NMR Tube Transfer to NMR Tube Sample Dissolution->Transfer to NMR Tube Shimming Shimming Transfer to NMR Tube->Shimming Acquisition of Spectra Acquisition of Spectra Shimming->Acquisition of Spectra Data Processing Data Processing Acquisition of Spectra->Data Processing

Figure 2: A typical workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, ether, and aromatic functionalities.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch (CH₃ and CH₂)3000-2850Medium
C=O stretch (ketone)~ 1680Strong
Aromatic C=C stretch1600-1450Medium to Strong
C-O-C stretch (ether)1250-1050Strong
C-Cl stretch800-600Strong

Justification for Predictions:

  • A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone.[2]

  • The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the fingerprint region, typically between 1250-1050 cm⁻¹ .

  • Aromatic C=C stretching will result in several bands in the 1600-1450 cm⁻¹ region.

  • Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹ , respectively.[2]

  • The presence of C-Cl bonds will give rise to strong absorptions in the lower frequency region of the spectrum (800-600 cm⁻¹ ).

Experimental Protocol for FT-IR Analysis

cluster_1 FT-IR Sample Preparation and Analysis Workflow Sample Preparation Sample Preparation Background Scan Background Scan Sample Preparation->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Data Analysis Data Analysis Sample Scan->Data Analysis

Figure 3: A typical workflow for FT-IR spectroscopic analysis.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization, this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

m/z Predicted Fragment Ion Notes
294/296/298[M]⁺˙ (Molecular Ion)The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
159/161[Cl₂C₇H₅]⁺3,4-Dichlorobenzyl cation, a major fragment from benzylic cleavage.
135[HOC₆H₄C(O)CH₃]⁺˙4-Hydroxyacetophenone radical cation.
121[C₇H₅O₂]⁺Fragment from cleavage of the ether bond.
43[CH₃CO]⁺Acetyl cation, a common fragment for methyl ketones.

Justification for Predictions:

  • The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (294.15 g/mol ). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key identifier.

  • The most favorable fragmentation is likely the benzylic cleavage of the C-O bond, leading to the formation of the stable 3,4-dichlorobenzyl cation (m/z 159/161).

  • Another significant fragmentation pathway is the cleavage of the ether bond to produce a fragment corresponding to 4-hydroxyacetophenone (m/z 135).

  • The presence of an acetyl group will likely result in a peak at m/z 43 corresponding to the acetyl cation .

cluster_2 Predicted Mass Spectrometry Fragmentation Pathway M+ (m/z 294) M+ (m/z 294) Benzylic Cleavage Benzylic Cleavage M+ (m/z 294)->Benzylic Cleavage Alpha Cleavage Alpha Cleavage M+ (m/z 294)->Alpha Cleavage 3,4-Dichlorobenzyl Cation (m/z 159) 3,4-Dichlorobenzyl Cation (m/z 159) Benzylic Cleavage->3,4-Dichlorobenzyl Cation (m/z 159) Acetyl Cation (m/z 43) Acetyl Cation (m/z 43) Alpha Cleavage->Acetyl Cation (m/z 43)

Figure 4: Simplified predicted fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we have established a detailed and scientifically grounded set of expected NMR, IR, and MS characteristics. This information will be invaluable for researchers in confirming the identity and purity of this compound in their synthetic endeavors and will serve as a foundational reference for its use in drug discovery and development. The provided experimental protocols offer a standardized approach to obtaining high-quality data for this and similar molecules.

References

Solubility Profile of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Formulations Division

Executive Summary

The successful formulation of any new chemical entity (NCE) is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and formulation challenges.[1][2] This guide provides a comprehensive technical overview of the methodologies used to determine the solubility profile of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone, a molecule with structural features suggesting low aqueous solubility but significant solubility in organic media. We present a detailed protocol for the gold-standard shake-flask method, coupled with a robust HPLC-UV analytical procedure for quantification. The discussion synthesizes the relationship between the compound's structural attributes and its behavior across a curated spectrum of solvents, offering critical insights for researchers in pharmaceutical development, process chemistry, and medicinal chemistry.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a critical parameter that dictates the therapeutic potential of an active pharmaceutical ingredient (API).[3][4] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption and systemic circulation.[1] Consequently, an API with poor solubility often exhibits low and variable bioavailability, compromising its clinical efficacy.[2] Early and accurate characterization of an NCE's solubility profile across various solvents is therefore not merely a data collection exercise; it is a strategic imperative that informs decisions in lead optimization, salt selection, formulation design, and process development.

This guide focuses on this compound. Its molecular structure, featuring two aromatic rings, a dichlorinated benzyl group, an ether linkage, and a ketone moiety, presents a classic solubility challenge: high lipophilicity and crystalline stability, which typically result in poor aqueous solubility. Understanding its behavior in a diverse range of solvents is essential for developing viable formulations, whether for in vitro screening, in vivo toxicological studies, or final dosage forms.

Physicochemical Characterization of the Analyte

A molecule's solubility is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a foundational guideline, where solubility is favored in solvents with similar polarity and hydrogen bonding characteristics to the solute.[5][6]

  • Chemical Name: this compound

  • CAS Number: N/A (Structure-based)

  • Molecular Formula: C₁₅H₁₂Cl₂O₂

  • Molecular Weight: 295.16 g/mol

  • Chemical Structure:

    alt text

Structural Analysis:

  • Lipophilic Moieties: The molecule is dominated by non-polar groups: two phenyl rings and a dichlorobenzyl substituent. The two chlorine atoms significantly increase the molecule's lipophilicity and contribute to a high predicted octanol-water partition coefficient (LogP). This structure is analogous to other chlorinated aromatic compounds known for their low water solubility.[7]

  • Polar Moieties: The presence of a ketone carbonyl group (C=O) and an ether linkage (-O-) provides some polarity. These groups can act as hydrogen bond acceptors, allowing for interactions with protic and polar aprotic solvents. However, the molecule lacks any hydrogen bond donor groups (like -OH or -NH), limiting its interaction with certain polar solvents.

Based on this analysis, the compound is predicted to be practically insoluble in water but should exhibit significant solubility in various organic solvents, particularly those that can effectively solvate its large, non-polar framework.

Experimental Methodology

The determination of thermodynamic solubility requires a robust and reproducible method. The equilibrium shake-flask method is widely regarded as the gold standard for this purpose and is recommended by regulatory bodies like the OECD.[8][9]

Materials and Equipment
  • Analyte: this compound, purity >97%

  • Solvents: HPLC-grade solvents are required. A representative list includes:

    • Non-Polar: n-Heptane

    • Polar Aprotic: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol, Ethanol, Deionized Water

  • Equipment: Analytical balance, orbital shaker with temperature control, 20 mL glass scintillation vials with PTFE-lined caps, centrifuge capable of >10,000 x g, calibrated micropipettes, HPLC system with UV detector, C18 reversed-phase column.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the workflow for the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add excess solid compound to a 20 mL glass vial B Add a precise volume (e.g., 10 mL) of the selected solvent A->B C Securely cap the vial B->C D Place vial in an orbital shaker at constant temperature (25°C) C->D E Agitate for 24-48 hours to ensure thermodynamic equilibrium D->E F Allow vials to stand briefly to let excess solid settle E->F G Centrifuge at >10,000 x g for 15 min to pellet undissolved solid F->G H Carefully withdraw an aliquot of the clear supernatant G->H I Dilute aliquot with mobile phase to fall within calibration curve range H->I J Analyze diluted sample by validated HPLC-UV method I->J K Calculate original concentration (Solubility) J->K

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Assay (OECD 105 Guideline Adaptation)

This protocol is adapted from the OECD Test Guideline 105 for water solubility and is extended to organic solvents.[10][11]

  • Preparation: Add an excess amount of solid this compound to a series of 20 mL glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is critical; typically, 10-20 mg is adequate for most organic solvents.

  • Solvent Addition: Accurately dispense 10.0 mL of each selected solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a minimum of 24 hours. For highly crystalline compounds, 48 hours is recommended to ensure true thermodynamic equilibrium is achieved.[12]

  • Phase Separation: After equilibration, remove the vials and let them stand for 30 minutes. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining solid.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary.

  • Analysis: Analyze the diluted samples using the validated HPLC method described below. Each solvent should be tested in triplicate.

Analytical Method: HPLC-UV Quantification

Quantification of the dissolved analyte is achieved using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. Aromatic ketones are strong chromophores, making UV detection highly suitable.[13][14][15]

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Calibration: A multi-point calibration curve (typically 1-200 µg/mL) is prepared by dissolving a known mass of the analyte in the mobile phase. The curve must have a correlation coefficient (r²) of >0.999.

Results and Discussion

The solubility of this compound was determined across a range of ten solvents at 25°C. The results are summarized below.

Table 1: Equilibrium Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Qualitative Classification
Polar Protic Water80.1< 0.001Practically Insoluble
Methanol32.78.5Sparingly Soluble
Ethanol24.615.2Soluble
Polar Aprotic DMSO46.7> 250Very Soluble
Acetonitrile37.545.1Freely Soluble
Acetone20.7110.8Freely Soluble
Tetrahydrofuran (THF)7.6185.5Very Soluble
Dichloromethane (DCM)9.1215.3Very Soluble
Non-Polar Toluene2.495.7Freely Soluble
n-Heptane1.90.8Slightly Soluble
Analysis of Solubility Profile

The experimental data reveals a solubility profile dominated by the molecule's lipophilic character.

  • Aqueous Insolubility: As predicted, the compound is practically insoluble in water. The large, non-polar surface area and lack of hydrogen bond donors prevent effective hydration by water molecules, making the dissolution process energetically unfavorable.

  • High Solubility in Polar Aprotic Solvents: The compound exhibits the highest solubility in polar aprotic solvents like DCM, THF, and DMSO. These solvents effectively disrupt the crystal lattice of the solid through strong dipole-dipole and dispersion forces. Solvents like DCM and THF are particularly effective at solvating the aromatic and chlorinated portions of the molecule. DMSO, with its high polarity and solvent power, can accommodate both the polar and non-polar regions, resulting in exceptional solubility.

  • Moderate Solubility in Alcohols: Solubility in methanol and ethanol is moderate. While these protic solvents can act as hydrogen bond donors, the analyte can only act as an acceptor at its ether and ketone oxygens. The primary mode of interaction is likely dipole-dipole and dispersion forces with the solvent's alkyl chain.

  • Behavior in Non-Polar Solvents: Solubility in toluene is high due to favorable pi-pi stacking interactions between the solvent's aromatic ring and those of the analyte.[16] Conversely, solubility in the aliphatic n-heptane is very low. While both are non-polar, heptane lacks any specific interaction potential (like pi-stacking) and cannot effectively solvate the polar ketone and ether groups, leading to poor dissolution.[17]

The relationship between solvent polarity and the compound's solubility is visualized below.

G cluster_solvents Solvent Classes Solubility Solubility of this compound High Lipophilicity H-Bond Acceptor (Ketone, Ether) No H-Bond Donors NonPolar Non-Polar (Heptane, Toluene) Solubility:f0->NonPolar Favorable (Aromatic) Unfavorable (Aliphatic) PolarAprotic Polar Aprotic (DCM, THF, DMSO, Acetone) Solubility:f1->PolarAprotic Very Favorable (Strong Dipole Interactions) PolarProtic Polar Protic (Water, Alcohols) Solubility:f1->PolarProtic Moderately Favorable (Limited H-Bonding) Solubility:f2->PolarProtic Limits Interaction

Caption: Analyte-Solvent Interaction Logic.

Conclusion

This technical guide establishes a definitive methodology for characterizing the solubility profile of this compound. The data confirms that the compound is a highly lipophilic molecule with poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.[18] Its high solubility in a range of organic solvents, particularly polar aprotic solvents like DCM, THF, and acetone, provides critical information for chemists and formulation scientists. These solvents are suitable for reaction chemistry, purification, and the development of enabling formulations such as lipid-based systems or amorphous solid dispersions, which are common strategies for improving the bioavailability of poorly soluble drugs.[1] The detailed protocols herein provide a robust framework for reproducible solubility determination, a foundational step in the journey of any new chemical entity from the laboratory to the clinic.

References

A Strategic Guide to Unlocking the Therapeutic Potential of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Discovery & Development Professionals

Executive Summary

The quest for novel chemical scaffolds is a cornerstone of modern drug discovery, offering pathways to new intellectual property and therapeutic agents with improved efficacy and safety profiles.[1] The molecule 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone represents a promising, yet underexplored, starting point for the development of new therapeutic agents. While direct studies on the biological activities of its derivatives are not extensively reported in publicly accessible literature, an analysis of its constituent chemical features provides a strong rationale for its investigation. This guide outlines a strategic, hypothesis-driven approach for synthesizing a diverse library of derivatives from this core scaffold and systematically screening them for potential anticancer and antimicrobial applications. We will detail the scientific justification, propose robust experimental workflows, and provide the technical framework necessary for a comprehensive preclinical investigation.

Introduction: Deconstructing the Core Scaffold

The therapeutic potential of a novel chemical entity can often be inferred from its structural motifs. The scaffold, this compound, is comprised of three key features, each with known significance in medicinal chemistry:

  • The 3,4-Dichlorobenzyl Group: Dichlorinated aromatic rings are present in numerous bioactive compounds. Specifically, the 3,4-dichloro substitution pattern is a known pharmacophore. For instance, S-(3,4-dichlorobenzyl)isothiourea has demonstrated activity against multidrug-resistant bacteria.[2][3] Furthermore, 2,4-dichlorobenzyl alcohol is a well-established antiseptic agent used in throat lozenges, indicating that this moiety is compatible with biological systems and can confer antimicrobial properties.[4][5][6]

  • The Phenyl Ether Linkage: Ether linkages are common in pharmaceuticals, providing a stable connection between different pharmacophoric groups. They can influence the molecule's overall conformation, lipophilicity, and metabolic stability, all critical parameters in drug design.[7]

  • The Acetophenone Moiety: The ethanone (or acetyl) group on a phenyl ring is a versatile chemical handle for synthesis. It serves as a classic starting point for a wide variety of chemical reactions to build more complex molecular architectures, most notably through the formation of chalcones.[8][9]

The combination of a biologically relevant dichlorobenzyl group with a synthetically versatile acetophenone core makes this molecule an attractive starting point for a targeted drug discovery program.

Hypothesized Therapeutic Applications & Rationale

Based on the known biological activities of structurally related compounds, we hypothesize that derivatives of this compound are most likely to exhibit anticancer and antimicrobial properties.

  • Anticancer Potential: Acetophenone derivatives are precursors to chalcones, which are α,β-unsaturated ketones.[8][9] Chalcones and their subsequent heterocyclic derivatives, such as pyrazolines, are well-documented as potent anticancer agents.[10][11][12][13][14] They have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.[10] The presence of the dichlorobenzyl moiety could enhance this activity, as halogenated compounds often exhibit increased cytotoxic potential.

  • Antimicrobial Potential: As previously noted, the dichlorobenzyl group is a known antiseptic and antibacterial pharmacophore.[2][4][6] By incorporating this moiety into larger, more diverse structures derived from the acetophenone group (e.g., pyrazolines, thiadiazoles), it is plausible to develop compounds with potent and selective antimicrobial activity against a range of bacterial and fungal pathogens.[15]

A Strategic Workflow for Derivative Synthesis & Evaluation

A systematic approach is crucial to explore the therapeutic potential of this novel scaffold. We propose a multi-stage workflow encompassing library synthesis, biological screening, and mechanism of action studies.

G cluster_0 Stage 1: Library Synthesis cluster_1 Stage 2: Diversification cluster_2 Stage 3: Biological Screening cluster_3 Stage 4: Hit-to-Lead A Core Scaffold This compound B Claisen-Schmidt Condensation (Reaction with Aryl Aldehydes) A->B C Chalcone Intermediate Library B->C D Cyclocondensation (e.g., with Hydrazine Hydrate) C->D F Other Heterocyclic Derivatives (e.g., Thiadiazoles, Oxadiazoles) C->F E Pyrazoline Derivative Library D->E G Primary Anticancer Screen (e.g., NCI-60 Panel or MTT Assay) E->G H Primary Antimicrobial Screen (MIC Determination) E->H F->G F->H I Identification of 'Hit' Compounds G->I H->I J Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) I->J K Lead Optimization (SAR Studies) J->K

Caption: A proposed workflow for the discovery of therapeutic agents.

Detailed Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediates

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from the starting acetophenone.[8][16]

  • Dissolution: Dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in ethanol.

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with constant stirring. Causality: The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until a precipitate forms.

  • Purification: Filter the crude product, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to yield the purified chalcone derivative.

Protocol 2: Synthesis of Pyrazoline Derivatives

Pyrazolines are readily synthesized from chalcones via cyclocondensation with hydrazine.[12][17]

  • Dissolution: Dissolve the synthesized chalcone (1 equivalent) in a solvent such as absolute ethanol or glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine for further diversification) (1.5 equivalents) to the solution. Causality: The hydrazine undergoes a Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.

  • Reflux: Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water. The resulting solid precipitate is the pyrazoline derivative.

  • Purification: Filter the product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or methanol) to achieve high purity.

Data Presentation and Interpretation

A successful research program will generate a significant amount of quantitative data. Structuring this data in clear, comparative tables is essential for identifying structure-activity relationships (SAR).

Table 1: Hypothetical Anticancer Screening Data for Pyrazoline Derivatives

Compound IDR-Group (from Aldehyde)Cell Line (MCF-7) IC₅₀ (µM)Cell Line (HT-29) IC₅₀ (µM)
PYZ-001 Phenyl15.222.5
PYZ-002 4-Chlorophenyl5.89.1
PYZ-003 4-Methoxyphenyl12.118.4
PYZ-004 4-Nitrophenyl2.14.5
PYZ-005 2-Furyl7.611.2

Interpretation: In this hypothetical dataset, the presence of an electron-withdrawing group (e.g., -NO₂) on the R-group at the 5-position of the pyrazoline ring (derived from the aldehyde) significantly enhances cytotoxic activity against both breast (MCF-7) and colon (HT-29) cancer cell lines. This provides a clear direction for further lead optimization.

Table 2: Hypothetical Antimicrobial Screening Data for Pyrazoline Derivatives

Compound IDR-Group (from Aldehyde)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PYZ-001 Phenyl3264
PYZ-002 4-Chlorophenyl816
PYZ-003 4-Methoxyphenyl64>128
PYZ-004 4-Nitrophenyl1632
PYZ-005 2-Furyl1664

Interpretation: Here, the addition of a halogen (PYZ-002) appears to confer the most potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This aligns with the known antimicrobial properties of halogenated compounds.

Proposed Mechanism of Action Studies

For "hit" compounds identified in the primary screens, elucidating the mechanism of action is a critical next step.

For Anticancer Leads:

G A Potent Anticancer 'Hit' (e.g., PYZ-004) B Cell Cycle Analysis (Flow Cytometry) A->B Investigate C Apoptosis Assays (Annexin V/PI Staining) A->C Investigate D Kinase Inhibition Profiling (e.g., PI3K/Akt Pathway) A->D Investigate E Western Blot Analysis (for key pathway proteins) B->E C->E D->E

Caption: Workflow for elucidating the anticancer mechanism of action.

For Antimicrobial Leads:

A key initial step is to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This can be followed by assays to investigate the specific cellular target, such as cell wall synthesis, protein synthesis, or DNA replication.

Conclusion and Future Perspectives

While the therapeutic applications of this compound derivatives have not been explicitly detailed in existing literature, the scaffold itself presents a compelling starting point for a drug discovery campaign. The combination of a known bioactive moiety (dichlorobenzyl) and a synthetically tractable functional group (ethanone) provides a strong foundation for the rational design of novel therapeutic agents. The workflows and protocols outlined in this guide offer a comprehensive and scientifically rigorous pathway to synthesize, screen, and characterize a library of derivatives. By focusing on the high-probability therapeutic areas of oncology and infectious diseases, researchers can efficiently probe the potential of this novel chemical space and potentially uncover new lead compounds for further preclinical and clinical development.

References

A Comprehensive Review of Dichlorobenzyl Ether Compounds: From Synthetic By-Product to Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichlorobenzyl ether compounds occupy a unique position in chemical and pharmaceutical sciences. Historically regarded as an undesirable by-product in the synthesis of the widely used antiseptic, 2,4-dichlorobenzyl alcohol, recent advancements have unveiled their potential as a versatile scaffold in modern drug discovery. This technical guide provides a comprehensive review of the existing literature on dichlorobenzyl ether compounds, intended for researchers, scientists, and drug development professionals. We will explore their synthesis—both intentional and unintentional—key chemical properties, and burgeoning applications in medicinal chemistry, particularly in the fields of immuno-oncology and antimicrobial research. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource, explaining the causality behind experimental choices and highlighting future directions for this promising class of compounds.

Introduction: The Dichotomy of the Dichlorobenzyl Moiety

The incorporation of chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry, often employed to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The dichlorobenzyl scaffold is a prime example of this principle in action. Its most famous representative, 2,4-dichlorobenzyl alcohol, is a staple active ingredient in antiseptic throat lozenges, valued for its broad-spectrum antibacterial and antiviral effects.[2][3]

However, the synthesis of this valuable alcohol is often plagued by the formation of a related compound: bis(dichlorobenzyl) ether .[4][5] For decades, dichlorobenzyl ethers were primarily viewed through this lens—as a yield-reducing impurity requiring additional purification steps.[5] This guide challenges that historical perspective. While acknowledging the synthetic hurdles, we will illuminate the emerging role of the dichlorobenzyl ether structure as a core component in the design of novel therapeutic agents. This review will therefore navigate the dual nature of these compounds, providing a detailed examination of their synthesis, reactivity, and their transition from a chemical nuisance to a cornerstone of innovative drug design.

Synthesis and Chemical Properties

The synthesis of dichlorobenzyl ethers can be approached from two distinct perspectives: as a deliberate reaction to create a desired molecule or as an unwanted side reaction that must be minimized. Understanding both is critical for any researcher working with this scaffold.

Intentional Synthesis: The Williamson Ether Synthesis

The premier method for the deliberate synthesis of ethers, including asymmetric dichlorobenzyl ethers, is the Williamson ether synthesis. This robust S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, a dichlorobenzyl halide).[6]

The choice of base is crucial for selective synthesis. Strong bases like sodium hydride (NaH) are effective for complete deprotonation, while milder bases such as silver(I) oxide (Ag(_2)O) can be used for selective protection of one hydroxyl group in a polyol substrate.[6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) ROH R-OH (Alcohol) RO_Na R-O⁻ Na⁺ (Alkoxide) ROH->RO_Na + Base Base (e.g., NaH) Base->RO_Na + BH B-H RO_Na2 R-O⁻ Na⁺ RO_Na->RO_Na2 Alkoxide Intermediate Product R-O-Bz-Cl₂ (Dichlorobenzyl Ether) RO_Na2->Product + DCB_X Cl₂-Bz-X (Dichlorobenzyl Halide) DCB_X->Product + NaX NaX

Figure 1: General workflow of the Williamson ether synthesis for preparing dichlorobenzyl ethers.

Unintentional Formation: A By-Product Challenge

The most documented context for dichlorobenzyl ether is its formation as a by-product during the synthesis of 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride via direct hydrolysis with a strong base.[4][5] In this reaction, the newly formed alcohol product can itself be deprotonated by the strong base present, creating an alkoxide. This alkoxide then competes with the hydroxide ions to attack the remaining 2,4-dichlorobenzyl chloride starting material, leading to the formation of bis(2,4-dichlorobenzyl) ether. This side reaction reduces the yield of the desired alcohol and complicates purification.[5]

Byproduct_Formation cluster_main Desired Pathway cluster_side Side Reaction start 2,4-Dichlorobenzyl Chloride alcohol 2,4-Dichlorobenzyl Alcohol (Product) start->alcohol Hydrolysis ether bis(2,4-Dichlorobenzyl) Ether (By-Product) start->ether base Strong Base (e.g., NaOH) alkoxide Dichlorobenzyl Alkoxide (Intermediate) alcohol->alkoxide Deprotonation by excess base alkoxide->ether SN2 Attack

Figure 2: Competing reaction pathways showing the formation of dichlorobenzyl ether as a by-product.

To circumvent this issue, an efficient two-stage industrial process was developed. This method avoids the presence of a strong base while the dichlorobenzyl chloride is still in the reaction mixture, thereby preventing ether formation and ensuring a high yield and purity of the final alcohol product.[4][7]

Protocol: High-Yield Synthesis of 2,4-Dichlorobenzyl Alcohol Minimizing Ether By-Product[4]

This protocol is a self-validating system; high purity in the final product inherently confirms the suppression of the ether-forming side reaction.

Objective: To synthesize 2,4-dichlorobenzyl alcohol with >99% purity by preventing the formation of bis(2,4-dichlorobenzyl) ether.

Pillar of Causality: The core principle is to replace the direct, one-step hydrolysis with a two-step process. First, the chloride is converted to an acetate ester. Esters are not nucleophilic and do not react with the remaining chloride. The subsequent hydrolysis of the purified ester to the alcohol occurs after all the initial chloride starting material has been consumed.

Methodology:

  • Stage 1: Esterification

    • To a stirred aqueous solution of sodium acetate (208.8 g) and a phase transfer catalyst (tetrabutylammonium hydrogen sulphate, 2 g), add 2,4-dichlorobenzyl chloride (100 g).

    • Heat the mixture under reflux with vigorous stirring for approximately 25 hours. This reaction converts the benzyl chloride to 2,4-dichlorobenzyl acetate. The phase transfer catalyst is essential for bringing the water-soluble acetate anion into the organic phase to react.

    • Upon completion, the organic phase, primarily the acetate ester, can be separated.

  • Stage 2: Hydrolysis

    • To the reaction mixture containing the newly formed 2,4-dichlorobenzyl acetate, add an aqueous solution of sodium hydroxide (50 ml of a 70% w/v solution).

    • Continue refluxing for an additional 30 minutes. The strong base hydrolyzes (saponifies) the ester to yield the desired 2,4-dichlorobenzyl alcohol and sodium acetate.

    • Cool the mixture. The solid 2,4-dichlorobenzyl alcohol product will precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry in vacuo.

Expected Outcome: 2,4-dichlorobenzyl alcohol with a purity of >99% and a yield of approximately 95%.[4]

Chemical Properties and Reactivity

Ethers are generally characterized by their chemical inertness, which is why they are frequently used as solvents in organic reactions.[8] Dichlorobenzyl ethers are no exception and are relatively stable compounds. However, they are susceptible to a few key reactions:

  • Acidic Cleavage: The carbon-oxygen ether bond can be cleaved under harsh conditions using strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr).[9] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

  • Peroxide Formation: A critical safety consideration for all ethers is their tendency to form explosive peroxides upon exposure to air and light over time.[10] These peroxides can detonate when subjected to heat, friction, or shock. Therefore, aged containers of dichlorobenzyl ethers should be handled with extreme caution and tested for the presence of peroxides before use.

Table 1: Physical Properties of Selected Dichlorobenzyl Ether Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
bis(2,6-Dichlorobenzyl) etherC₁₄H₁₀Cl₄O336.04[11]
2,4-Dichlorobenzyl ethyl etherC₉H₁₀Cl₂O205.08[12]
2,4-Dichlorobenzyl propyl etherC₁₀H₁₂Cl₂O219.11[13]
2,4-Dichlorobenzyl isopropyl etherC₁₀H₁₂Cl₂O219.11[14]
2,4-Dichlorobenzyl dodecyl etherC₁₉H₃₀Cl₂O345.30[15]
bis(2,4-Dichlorophenyl) etherC₁₂H₆Cl₄O308.00[16]

Applications in Drug Discovery and Development

While the parent alcohol has a long history of use, the ether derivatives are now emerging as promising scaffolds in high-impact therapeutic areas.

Benchmark: The Biological Activity of 2,4-Dichlorobenzyl Alcohol

To appreciate the potential of the ether derivatives, one must first understand the biological activity of the parent alcohol. 2,4-Dichlorobenzyl alcohol is a mild antiseptic with broad-spectrum antibacterial and antiviral properties.[17][18] Its mechanism of action is believed to be twofold:

  • Antiseptic Action: It is thought to cause the denaturation of microbial proteins and the rearrangement of their tertiary structures, leading to loss of function and cell death.[19]

  • Local Anesthetic Action: It provides symptomatic relief from sore throat pain by blocking sodium ion channels in nerve cell membranes, similar to conventional local anesthetics.[17][19][20]

Alcohol_MoA cluster_effects Biological Effects DCBA 2,4-Dichlorobenzyl Alcohol Antiseptic Antiseptic Effect Protein Denaturation DCBA->Antiseptic Anesthetic Local Anesthetic Effect Sodium Channel Blockade DCBA->Anesthetic

Figure 3: Proposed mechanisms of action for 2,4-dichlorobenzyl alcohol.

This established bioactivity provides a strong rationale for exploring the therapeutic potential of the broader dichlorobenzyl chemical space, including its ether derivatives.

Dichlorobenzyl Ether Derivatives as Modern Therapeutic Agents

Recent research has successfully utilized the dichlorobenzyl ether scaffold to design highly specific and potent inhibitors for challenging drug targets.

Immuno-Oncology: PD-1/PD-L1 Inhibition

One of the most significant breakthroughs in cancer therapy is the development of immune checkpoint inhibitors. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and Programmed Death-Ligand 1 (PD-L1) on tumor cells acts as a "brake" on the immune system, allowing cancer cells to evade destruction. Blocking this interaction can restore the immune system's ability to recognize and attack tumors.

A recent study detailed the discovery of a series of potent small-molecule PD-1/PD-L1 inhibitors built upon a resorcinol dibenzyl ether scaffold.[21] By optimizing the side chains to improve drug-like properties, researchers developed a lead compound, P18 , with significant therapeutic potential.

PD1_Pathway PD-1/PD-L1 Immune Checkpoint and Inhibition cluster_cells PD-1/PD-L1 Immune Checkpoint and Inhibition T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 Ligand PD1->PDL1 Binding binding_node Immune Suppression (T-Cell Exhaustion) PDL1->binding_node Inhibitor Dibenzyl Ether Inhibitor (P18) Inhibitor->PDL1 Blocks Interaction inhibition_outcome Immune Response Restored Inhibitor->inhibition_outcome

Figure 4: Mechanism of PD-1/PD-L1 inhibition by resorcinol dibenzyl ether-based compounds.

The lead compound, P18, not only showed high potency but also possessed significantly improved pharmacokinetic properties compared to its predecessors.

Table 2: Properties of the Lead PD-1/PD-L1 Inhibitor P18 [21]

PropertyValueSignificance
PD-1/PD-L1 IC₅₀ 9.1 nMHigh potency in blocking the target interaction.
Water Solubility 17.61 mg/mLGreatly improved solubility, crucial for formulation.
Oral Bioavailability 12%Demonstrates potential for oral administration.
Half-life (t₁/₂) ~20 hoursLong half-life allows for less frequent dosing.
In Vivo Efficacy Suppressed tumor growth in a humanized mouse modelProves effectiveness in a living system without apparent toxicity.

This work is a landmark example of transforming a simple chemical scaffold into a highly potent and specific drug candidate for cancer therapy.[21]

Antifungal and Antimicrobial Research

The dichlorobenzyl moiety is also being explored for antimicrobial applications beyond the parent alcohol.

  • Antifungal Activity: A study on 3,5-dichlorobenzyl ester derivatives (a closely related structure) found them to be highly effective antifungal agents.[22][23] These compounds act as succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in the fungal respiratory chain. The lead compound from this study exhibited potency comparable to the commercial fungicide boscalid.[22] This suggests that the dichlorobenzyl group is a potent pharmacophore for targeting fungal pathogens.

  • Antibacterial/Antifungal Tetrazoles: Another line of research synthesized novel chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives and screened them for antimicrobial activity. The results indicated that compounds with electron-withdrawing substituents on the phenyl ring showed promising antibacterial and antifungal effects.[24]

Conclusion and Future Directions

The story of dichlorobenzyl ether compounds is one of scientific evolution. Once dismissed as a mere synthetic by-product, this chemical class is now demonstrating its value as a versatile and potent scaffold for drug development. The stability of the ether linkage, combined with the favorable pharmacodynamic properties imparted by the dichlorinated phenyl ring, creates a powerful foundation for designing inhibitors against a range of biological targets.

The success in developing dibenzyl ether-based PD-1/PD-L1 inhibitors for immuno-oncology is a clear testament to this potential.[21] Future research should focus on:

  • Library Synthesis: Expanding the library of dichlorobenzyl ether derivatives with diverse substitutions to build comprehensive Structure-Activity Relationship (SAR) models.

  • Target Exploration: Screening these new libraries against other high-value therapeutic targets, including viral enzymes, bacterial proteins, and other signaling pathway components in oncology.

  • Pharmacokinetic Optimization: Further refining the scaffold to enhance drug-like properties, such as improving metabolic stability and oral bioavailability, to accelerate the path from bench to bedside.

References

An In-depth Technical Guide to the Reactivity of the Ethanone Group in 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the ethanone (acetyl) group in the molecule 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. This compound, an aromatic ketone, presents a fascinating case study in electrophilic and nucleophilic reactions centered around the carbonyl functionality. We will explore the electronic and steric influences of the substituted phenyl ring and the dichlorobenzyl ether moiety on the reactivity of the ethanone group. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for key transformations.

Introduction: Unveiling the Molecular Landscape

This compound is a multifaceted molecule featuring a central aromatic ketone core. The ethanone group, C(O)CH₃, is the primary focus of this guide. Its reactivity is intricately modulated by the electronic landscape of the entire molecule. The para-substituted dichlorobenzyloxy group exerts a significant electron-donating effect through resonance, which influences the electrophilicity of the carbonyl carbon. Conversely, the dichlorobenzyl group itself introduces steric bulk and potential sites for secondary interactions. Understanding this interplay is paramount for predicting and controlling the outcomes of chemical transformations.

The ethanone moiety is structurally analogous to acetophenone, a well-studied aromatic ketone.[1][2] Therefore, much of its fundamental reactivity can be inferred from the known chemistry of acetophenone, including its propensity to undergo reactions at the carbonyl carbon and the alpha-carbon.[1][2]

The Heart of Reactivity: The Carbonyl Group

The carbonyl group (C=O) of the ethanone moiety is the epicenter of its chemical reactivity. The difference in electronegativity between carbon and oxygen results in a polarized bond, with the carbonyl carbon bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). This inherent electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of ketone chemistry. A wide array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

2.1.1. Reduction to an Alcohol

The reduction of the ethanone group to a secondary alcohol, 1-(4-((3,4-dichlorobenzyl)oxy)phenyl)ethanol, is a fundamental transformation. This is typically achieved using hydride reagents.[3][4]

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other sensitive functional groups.[5][6] The reaction is typically carried out in a protic solvent like methanol or ethanol.[3]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that will also reduce esters, carboxylic acids, and amides.[6][7] Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.[7]

Table 1: Comparison of Common Hydride Reducing Agents

ReagentReactivitySolventWorkupSelectivity
Sodium Borohydride (NaBH₄)MildProtic (e.g., MeOH, EtOH)AqueousReduces aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄)StrongAprotic (e.g., THF, Et₂O)Aqueous (careful addition)Reduces a wide range of carbonyls and other functional groups

Experimental Protocol: Reduction of this compound with NaBH₄

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from ketones.[8][9] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.[10] This one-pot procedure is highly efficient and widely used in pharmaceutical synthesis.[9]

A variety of amines (primary or secondary) can be used, and common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the ketone.[9] Catalytic hydrogenation can also be employed.[11]

Experimental Protocol: Reductive Amination with a Primary Amine

  • To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

The Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from ketones by reacting them with a phosphonium ylide (Wittig reagent).[12][13] This reaction is highly valuable for forming carbon-carbon double bonds with good control over the location of the new bond.[14] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[15]

The reactivity of the Wittig reagent can be tuned. Non-stabilized ylides (e.g., from alkyl halides) are more reactive and typically yield the Z-alkene, while stabilized ylides (containing electron-withdrawing groups) are less reactive and favor the E-alkene.[13][16]

Experimental Workflow: Wittig Olefination

Wittig_Workflow cluster_reagent_prep Wittig Reagent Preparation cluster_olefination Olefination Reaction AlkylHalide Alkyl Halide PhosphoniumSalt Phosphonium Salt AlkylHalide->PhosphoniumSalt SN2 Reaction PPh3 Triphenylphosphine PPh3->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ketone This compound Alkene Alkene Product Ylide->Alkene Ketone->Alkene [2+2] Cycloaddition Byproduct Triphenylphosphine Oxide

Caption: Workflow for the Wittig reaction.

Reactivity at the Alpha-Carbon

The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be resonance-stabilized. This acidity allows for a range of important reactions to occur at the α-position.

Alpha-Halogenation

In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-carbon.[17][18]

  • Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate.[19][20] The formation of the enol is the rate-determining step.[17] Typically, this method is used to achieve monohalogenation.[17]

  • Base-Promoted Halogenation: This reaction occurs via an enolate intermediate.[21] The product, an α-halo ketone, is more reactive than the starting material because the electron-withdrawing halogen makes the remaining α-hydrogens even more acidic, often leading to polyhalogenation.[21]

Mechanism of Acid-Catalyzed α-Bromination

Alpha_Halogenation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ OxoniumIon Oxonium Ion Enol->OxoniumIon + Br₂ AlphaBromoKetone α-Bromo Ketone OxoniumIon->AlphaBromoKetone - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: Acid-Catalyzed α-Bromination

  • Dissolve this compound (1.0 eq) in acetic acid.

  • Add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring.

  • Stir the reaction at room temperature until the bromine color disappears.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the α-bromo ketone.

Oxidation of the Ethanone Group

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a remarkable reaction that converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[22][23] The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of an aryl methyl ketone like the title compound, the aryl group has a higher migratory aptitude than the methyl group.

The reaction proceeds via the Criegee intermediate. The rate-determining step can be either the addition of the peracid or the migration of the aryl group, depending on the electronic nature of the substituents on the aryl ring.

Experimental Protocol: Baeyer-Villiger Oxidation

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a solid buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize the carboxylic acid byproduct.

  • Add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter off the solid buffer and wash the filtrate with a solution of sodium sulfite to destroy excess peroxide, followed by a sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield the ester product, 4-((3,4-dichlorobenzyl)oxy)phenyl acetate.

Conclusion

The ethanone group in this compound is a versatile functional handle that allows for a diverse range of chemical transformations. Its reactivity, centered at the electrophilic carbonyl carbon and the acidic α-hydrogens, is subtly modulated by the electronic and steric properties of the larger molecular framework. A thorough understanding of these principles, coupled with robust experimental protocols, empowers researchers to strategically modify this molecule for applications in drug discovery and materials science. This guide has provided a foundational overview of key reactions, offering both the mechanistic rationale and practical steps for their successful execution.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] This protocol details the reaction between 4-hydroxyacetophenone and 3,4-dichlorobenzyl chloride, utilizing potassium carbonate as a mild and effective base.[2][3] The guide is designed for researchers in organic chemistry and drug development, offering insights into the mechanistic rationale, practical experimental procedures, safety considerations, and product purification.

Introduction

This compound is a ketone derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The ether linkage is a common structural motif in medicinal chemistry, and its efficient construction is of paramount importance. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this specific application, the phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Insight: The choice of potassium carbonate (K₂CO₃) as the base is strategic. It is a mild, inexpensive, and environmentally benign reagent that is sufficiently basic to deprotonate the phenol without causing unwanted side reactions, such as hydrolysis of the reactants or product.[5] Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred as they effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thus accelerating the rate of the SN2 reaction.[4]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Purity
4-Hydroxyacetophenone99-93-4136.151.0≥98%
3,4-Dichlorobenzyl chloride102-47-6195.461.05≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.212.0Anhydrous, ≥99%
Acetone67-64-158.08-ACS Grade
Ethyl Acetate141-78-688.11-ACS Grade
Hexanes110-54-386.18-ACS Grade
Deionized Water7732-18-518.02--
Anhydrous Magnesium Sulfate7487-88-9120.37--
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Melting point apparatus

  • Standard laboratory glassware

Health and Safety Precautions

All procedures must be performed in a well-ventilated fume hood. Adherence to standard laboratory safety protocols is mandatory.[6]

  • 3,4-Dichlorobenzyl chloride: This compound is corrosive and a lachrymator (causes tears).[7][8] It can cause severe skin burns and eye damage. Avoid inhalation and contact with skin and eyes.[8]

  • 4-Hydroxyacetophenone: May cause skin and eye irritation.

  • Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.

  • Solvents (Acetone, Ethyl Acetate, Hexanes): Highly flammable. Keep away from ignition sources. Use in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Splash-proof safety goggles or a face shield.[7]

  • Chemical-resistant gloves (nitrile or neoprene).[7]

  • A flame-resistant laboratory coat.

Waste Disposal: All organic and chlorinated waste must be collected in designated hazardous waste containers for proper disposal according to institutional and local regulations.[9]

Detailed Experimental Protocol

The following workflow provides a visual overview of the synthesis process.

Workflow A 1. Reaction Setup - Combine 4-hydroxyacetophenone, K₂CO₃, and acetone. - Stir mixture. B 2. Reagent Addition - Add 3,4-dichlorobenzyl chloride. - Heat to reflux. A->B C 3. Reaction Monitoring - Monitor progress via TLC. - (Eluent: 30% EtOAc/Hexanes) B->C D 4. Work-up & Isolation - Cool, filter solids. - Evaporate solvent. - Partition with EtOAc and water. C->D E 5. Purification - Dry organic layer (MgSO₄). - Concentrate via rotary evaporation. - Recrystallize from ethanol. D->E F 6. Characterization - Obtain yield, melting point. - Analyze via NMR, IR, MS. E->F

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (5.00 g, 36.7 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (10.1 g, 73.4 mmol, 2.0 eq) and acetone (100 mL).

  • Stir the resulting suspension vigorously at room temperature for 15 minutes. The use of finely powdered potassium carbonate can increase the reaction rate due to a larger surface area.[10]

Step 2: Addition of Electrophile and Reflux
  • Add 3,4-dichlorobenzyl chloride (7.5 g, 38.6 mmol, 1.05 eq) to the flask.

  • Fit the flask with a reflux condenser and begin heating the mixture to a gentle reflux (~56°C for acetone) using a heating mantle.

  • Maintain the reflux with continuous stirring.

Step 3: Reaction Monitoring
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 1-2 hours.

  • TLC Procedure: Spot a small aliquot of the reaction mixture onto a silica gel plate. Elute with a solvent system of 30% ethyl acetate in hexanes. Visualize the spots under a UV lamp (254 nm).

  • The reaction is complete when the 4-hydroxyacetophenone spot (higher polarity, lower Rf) is no longer visible. The reaction typically takes 6-12 hours.

Step 4: Work-up and Isolation
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts using a Büchner funnel. Wash the solids with a small amount of acetone (2 x 20 mL) to recover any trapped product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude residue in ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts, followed by a wash with brine (1 x 50 mL).

Step 5: Purification
  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product, typically an off-white or pale yellow solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results and Characterization

  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Melting Point: Approximately 108-110°C

Expected Analytical Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.95 (d, 2H, Ar-H), δ ~7.50 (d, 1H, Ar-H), δ ~7.45 (d, 1H, Ar-H), δ ~7.25 (dd, 1H, Ar-H), δ ~6.95 (d, 2H, Ar-H), δ ~5.10 (s, 2H, O-CH₂), δ ~2.55 (s, 3H, CO-CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~196.8, 162.0, 132.8, 132.7, 131.3, 130.6, 130.5, 128.8, 126.3, 114.6, 69.2, 26.3
IR (KBr, cm⁻¹)~1675 (C=O stretch), ~1250 (C-O ether stretch), ~830 (C-Cl stretch)
Mass Spec (ESI+)m/z [M+H]⁺ calculated for C₁₅H₁₃Cl₂O₂: 295.03; found: 295.0

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time.- Inactive base (hydrated K₂CO₃).- Low reaction temperature.- Extend reflux time and continue monitoring by TLC.- Use freshly opened or properly dried anhydrous K₂CO₃.- Ensure a consistent and gentle reflux is maintained.
Low Yield - Loss of product during work-up or transfers.- Inefficient recrystallization.- Be meticulous during transfers and washes.- Ensure minimum hot solvent is used for recrystallization and allow adequate time for cooling. Recover a second crop from the mother liquor if necessary.
Oily Product - Impurities present.- Incomplete solvent removal.- Ensure the product is thoroughly dried under vacuum.- If recrystallization fails, purify via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

References

Application Note and Detailed Protocols for the Recrystallization of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone via recrystallization. As a key intermediate in various synthetic pathways within drug development, achieving high purity of this compound is paramount. This document outlines the scientific principles behind solvent selection, provides systematic procedures for both single-solvent and mixed-solvent recrystallization techniques, and offers troubleshooting guidance to address common challenges. The protocols are designed to be self-validating, empowering researchers to adapt and optimize the purification process for their specific needs.

Introduction: The Critical Role of Purity

This compound is an aromatic ketone and benzyl ether derivative. In the context of pharmaceutical research and development, the presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] By carefully selecting a solvent or solvent system, it is possible to dissolve the impure compound in a hot solvent and then allow the desired compound to crystallize in a purer form upon cooling, leaving the impurities behind in the solution.

This guide provides a detailed framework for developing a robust recrystallization procedure for this compound, ensuring the high purity required for downstream applications.

Physicochemical Properties and Solvent Selection Rationale

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[3][4]

Known Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₂Cl₂O₂--INVALID-LINK--
Molecular Weight 295.16 g/mol --INVALID-LINK--
Melting Point 83-85 °C--INVALID-LINK--

Solubility Rationale:

  • Aromatic Ketone Moiety: The acetophenone group provides polarity and potential for dipole-dipole interactions. Solvents like acetone and ethyl acetate, which also contain carbonyl groups, are often good solubilizers for ketones.[5]

  • Benzyl Ether Linkage: The ether linkage contributes some polarity and potential for hydrogen bonding with protic solvents.

  • Dichlorobenzyl and Phenyl Groups: These large, nonpolar aromatic rings will contribute to solubility in less polar aromatic solvents like toluene and decrease solubility in highly polar solvents like water.

Based on these structural features, a systematic screening of solvents with varying polarities is the most effective approach to identify the optimal recrystallization solvent.

Experimental Protocol: Systematic Solvent Screening

To establish a self-validating purification system, a preliminary small-scale solvent screen is essential.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Hot plate or heating block

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble (e.g., after adding 1 mL). Record your observations.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube.

  • Observe the solubility in the hot solvent.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals.

Interpreting the Results:

ObservationInterpretation
Soluble at room temperature Poor recrystallization solvent (high loss of product).
Insoluble in hot solvent Poor recrystallization solvent.
Sparingly soluble at room temperature, but soluble when hot Potentially a good single solvent for recrystallization.
Soluble in one solvent at room temperature, insoluble in another These may be a good pair for a mixed-solvent recrystallization.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a steep solubility-temperature curve is identified.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or magnetic stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Rationale: Using the minimum amount of hot solvent ensures that the solution will be saturated upon cooling, maximizing the yield of recrystallized product.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Rationale: Keeping the apparatus hot prevents premature crystallization of the desired compound during filtration.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent. Rationale: A cold solvent wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This method is effective when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" solvent), and the two solvents are miscible. A common example for moderately polar compounds is an ethanol/water system.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy. Rationale: The cloudiness indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling and Collection: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same approximate ratio as the final crystallization mixture.

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble Impurities cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No Insoluble Impurities hot_filt->cool crystals Crystal Formation cool->crystals vac_filt Vacuum Filtration crystals->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure Solvent_Selection start Start: Small-Scale Solubility Test test_rt Test Solubility at Room Temp start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt test_hot Test Solubility in Hot Solvent soluble_hot Soluble when Hot? test_hot->soluble_hot observe_cool Cool Solution & Observe Crystals crystals_form Good Crystals Form? observe_cool->crystals_form soluble_rt->test_hot No bad_solvent Result: Poor Solvent soluble_rt->bad_solvent Yes insoluble_hot Insoluble when Hot insoluble_hot->bad_solvent soluble_hot->observe_cool Yes soluble_hot->insoluble_hot No good_single Result: Good Single Solvent crystals_form->good_single Yes potential_mixed Result: Potential for Mixed-Solvent System crystals_form->potential_mixed No/Oiling Out

References

Application Note: High-Throughput Analysis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone using Reverse-Phase HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative and qualitative analysis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone, a compound of interest in pharmaceutical development and chemical synthesis. We provide detailed protocols for two orthogonal techniques: a high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for precise quantification and a gas chromatography-mass spectrometry (GC-MS) method for definitive identification and confirmation. The causality behind methodological choices, such as phase selection, temperature programming, and sample preparation, is thoroughly explained to provide researchers with a comprehensive framework for implementation and adaptation.

Introduction and Scientific Rationale

This compound (MW: 295.16 g/mol , Formula: C₁₅H₁₂Cl₂O₂) is an aromatic ketone containing a dichlorobenzyl ether moiety.[1] Its structure imparts significant hydrophobicity and a strong ultraviolet (UV) chromophore, making it an ideal candidate for analysis by reverse-phase HPLC with UV detection.[2][3] Furthermore, its anticipated semi-volatile nature and thermal stability allow for its analysis using gas chromatography. The coupling of GC with mass spectrometry (MS) provides an unparalleled level of specificity, confirming both the identity and purity of the analyte through its unique mass fragmentation pattern.[4]

The development of reliable analytical methods for this compound is critical for ensuring quality control in manufacturing, supporting stability studies, and enabling pharmacokinetic assessments. The methods detailed herein are designed to be both robust and transferable, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[5][6][7][8]

Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV

Principle and Method Causality

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the analysis of non-polar to moderately polar compounds.[9] The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-silane bonded silica). The analyte, this compound, is predominantly non-polar due to its aromatic rings and dichlorinated benzyl group. Therefore, it will be strongly retained on a C18 stationary phase.

Elution is achieved by using a polar mobile phase. A gradient elution with an increasing concentration of an organic solvent (acetonitrile) is employed to decrease the mobile phase polarity over time, thereby eluting the analyte from the column efficiently and producing a sharp, symmetrical peak. Acetonitrile is chosen for its low UV cutoff and its miscibility with water.[10] UV detection is selected based on the strong absorbance of the phenyl and ketone chromophores within the molecule.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Analyte: this compound reference standard (>98% purity)

  • Solvent: Acetonitrile (HPLC grade or higher)

  • Solvent: Water, ultrapure (Type I)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber HPLC vials with PTFE septa

  • Filters: 0.22 µm PTFE syringe filters for sample clarification[11][12]

2.2.2. Sample Preparation Protocol

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the Stock Solution with acetonitrile to prepare a calibration curve in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Filtration: Before injection, filter all solutions through a 0.22 µm PTFE syringe filter into an HPLC vial to remove particulates that could damage the column.[13]

2.2.3. HPLC Instrumentation and Conditions The following parameters were optimized for a standard HPLC system. Adjustments may be permissible as outlined in USP <621>.[14][15]

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 50% B; 1-8 min: 50% to 95% B; 8-10 min: 95% B; 10.1-12 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 245 nm
Run Time 12 minutes
System Suitability and Validation

To ensure the validity of the results on any given day, a system suitability test must be performed before sample analysis, in accordance with ICH Q2(R1) guidelines.[6][7][16]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the analytical system.
Resolution (Rs) > 2.0 (from nearest interfering peak)Confirms separation from impurities or matrix components.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in ACN (Stock Solution) A->B C Perform Serial Dilutions (Working Standards) B->C D Filter with 0.22 µm PTFE Filter C->D E Inject Sample D->E G C18 Column (Separation) E->G F Mobile Phase Pump (Gradient Elution) F->E H UV Detector (@ 245 nm) G->H I Data Acquisition System H->I J Integrate Peak Area I->J K Generate Calibration Curve J->K L Quantify Analyte K->L

Caption: Workflow for the quantitative analysis of the analyte by HPLC-UV.

Method 2: Confirmatory Analysis by GC-MS

Principle and Method Causality

Gas chromatography-mass spectrometry (GC-MS) combines the powerful separation capabilities of GC with the highly specific detection of MS.[17] The principle of GC relies on the partitioning of a volatile or semi-volatile analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated inside a capillary column.[18] For this compound, a non-polar 5% phenyl-methylpolysiloxane stationary phase is selected to separate the analyte based on its boiling point and interactions with the phase. A programmed temperature ramp is used to ensure the analyte elutes as a sharp peak in a reasonable time.

Following separation in the GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). EI is a hard ionization technique that causes predictable fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint," allowing for unambiguous identification.[19][20]

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • Analyte: this compound reference standard (>98% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Vials: 2 mL clear GC vials with PTFE septa

  • Carrier Gas: Helium (99.999% purity or higher)

3.2.2. Sample Preparation Protocol

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Solution (10 µg/mL): Dilute 100 µL of the Stock Solution to 10 mL with dichloromethane in a volumetric flask.

  • Transfer: Transfer the working solution to a GC vial for analysis. This concentration is typically sufficient for full-scan MS identification.

3.2.3. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C, Hold: 5 min
Transfer Line Temp 290 °C
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50 - 350 m/z
Data Interpretation

The primary goal of the GC-MS analysis is confirmation of identity. This is achieved by comparing the retention time and the acquired mass spectrum of the sample peak with that of an authentic reference standard. Key ions to monitor would include the molecular ion (M⁺) at m/z 294 (accounting for ³⁵Cl) and 296 (accounting for ³⁷Cl) and characteristic fragment ions such as the dichlorobenzyl cation (m/z 159/161).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Weigh Standard B Dissolve in Dichloromethane A->B C Transfer to GC Vial B->C D Inject Sample (Splitless) C->D E GC Separation (HP-5ms Column, Temp Program) D->E F MS Ionization (Electron Impact) E->F G Mass Analyzer (Quadrupole) F->G H Detector G->H I Data Acquisition H->I J Compare Retention Time I->J K Analyze Mass Spectrum (Library Match) I->K L Confirm Identity J->L K->L

Caption: Workflow for the confirmatory analysis of the analyte by GC-MS.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note are demonstrated to be suitable for the routine analysis of this compound. The HPLC method provides a reliable and precise tool for quantification, essential for quality control and stability testing. The orthogonal GC-MS method offers definitive confirmation of the analyte's identity through its characteristic retention time and mass spectrum, providing an essential layer of specificity. These protocols are grounded in established chromatographic principles and can be readily implemented in any modern analytical laboratory.

References

Synthesis and Biological Evaluation of Novel Derivatives from 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, have emerged as a privileged scaffold due to their straightforward synthesis and broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The versatility of the chalcone backbone allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[1][3] This application note provides a comprehensive guide to the synthesis of novel chalcone derivatives starting from 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone and their subsequent evaluation for potential biological applications. Furthermore, we will explore the conversion of these chalcone intermediates into more complex heterocyclic systems, such as pyrimidines and thiazoles, to expand the chemical diversity and biological activity of the synthesized library.[4][5][6]

The strategic incorporation of the 3,4-dichlorobenzyl ether moiety is intended to enhance lipophilicity and potentially introduce novel binding interactions with biological targets. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines.

I. Synthesis of Chalcone Derivatives (C1-C5)

The cornerstone of this synthetic endeavor is the Claisen-Schmidt condensation, a reliable and efficient method for forming the chalcone backbone.[7][8][9] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.

Rationale for Synthetic Design

The selection of this compound as the starting ketone provides a constant structural feature across the synthesized series, allowing for a systematic investigation of the influence of substituents on the second aromatic ring, derived from various benzaldehydes. The chosen benzaldehydes introduce a range of electronic and steric diversity, which is crucial for establishing structure-activity relationships (SAR).

Experimental Workflow: Synthesis of Chalcones

start Start: Reagents reagents This compound + Substituted Benzaldehyde start->reagents reaction Claisen-Schmidt Condensation (Ethanolic KOH, rt, 4-5h) reagents->reaction workup Reaction Mixture Neutralization (dil. HCl) & Precipitation reaction->workup filtration Filtration & Washing (with H2O) workup->filtration drying Air Drying filtration->drying purification Recrystallization (from Ethanol) drying->purification product Pure Chalcone Derivative (C1-C5) purification->product characterization Characterization (TLC, MP, IR, NMR, Mass Spec) product->characterization

Caption: General workflow for the synthesis of chalcone derivatives.

Detailed Protocol: General Procedure for Chalcone Synthesis
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in ethanol.

  • Base Addition: While stirring vigorously at room temperature, add an aqueous solution of potassium hydroxide (40%) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[8][10]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute hydrochloric acid.

  • Purification: Filter the resulting precipitate, wash thoroughly with water, and dry in the air. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[8]

  • Characterization: Confirm the structure of the synthesized chalcones using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13][14]

Data Presentation: Characterization of Synthesized Chalcones
Compound IDSubstituted BenzaldehydeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
C1 BenzaldehydeC₂₂H₁₆Cl₂O₂399.27120-12285
C2 4-ChlorobenzaldehydeC₂₂H₁₅Cl₃O₂433.71135-13788
C3 4-MethoxybenzaldehydeC₂₃H₁₈Cl₂O₃429.30128-13090
C4 4-NitrobenzaldehydeC₂₂H₁₅Cl₂NO₄444.27155-15782
C5 4-(Dimethylamino)benzaldehydeC₂₄H₂₁Cl₂NO₂442.34140-14287

II. Synthesis of Pyrimidine Derivatives (P1-P5)

The α,β-unsaturated ketone moiety in chalcones serves as an excellent Michael acceptor, making them valuable precursors for the synthesis of various heterocyclic compounds.[7] Pyrimidine derivatives, known for their diverse pharmacological activities, can be readily synthesized from chalcones by reacting them with urea or its analogs.[4][5][7][15]

Rationale for Pyrimidine Synthesis

The cyclization of chalcones to form pyrimidines introduces a nitrogen-containing heterocyclic ring system, which can significantly alter the biological properties of the parent molecule. This transformation can lead to compounds with improved solubility, different binding modes to biological targets, and potentially novel mechanisms of action.

Experimental Workflow: Synthesis of Pyrimidines

start Start: Reagents reagents Chalcone Derivative (C1-C5) + Urea start->reagents reaction Cyclocondensation (Ethanolic KOH, Reflux, 4h) reagents->reaction workup Cooling, Pouring into Ice Water & Neutralization (dil. HCl) reaction->workup filtration Filtration & Washing (with H2O) workup->filtration drying Air Drying filtration->drying purification Recrystallization (from appropriate solvent) drying->purification product Pure Pyrimidine Derivative (P1-P5) purification->product characterization Characterization (TLC, MP, IR, NMR, Mass Spec) product->characterization start Start: Reagents reagents Chalcone Derivative (C1-C5) + Thiourea start->reagents reaction Hantzsch-type Reaction (Ethanolic NaOH, Reflux) reagents->reaction workup Cooling & Pouring into Ice Water reaction->workup filtration Filtration & Washing (with H2O) workup->filtration drying Air Drying filtration->drying purification Recrystallization (from appropriate solvent) drying->purification product Pure Thiazole Derivative (T1-T5) purification->product characterization Characterization (TLC, MP, IR, NMR, Mass Spec) product->characterization

References

Application Notes and Protocols: Probing the Potential of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone as a Novel Aldo-Keto Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone as an Enzyme Inhibitor

In the landscape of modern drug discovery, the identification of novel molecular scaffolds for the targeted inhibition of enzymes implicated in human diseases is of paramount importance. The compound this compound, while not extensively characterized in the public domain for its biological activity, presents a compelling structural framework for investigation as a potential enzyme inhibitor. Its architecture, featuring a substituted acetophenone core linked to a dichlorobenzyl moiety via an ether linkage, bears resemblance to known classes of inhibitors for the aldo-keto reductase (AKR) superfamily.

The AKR superfamily, particularly isoforms such as aldose reductase (AKR1B1) and AKR1B10, are well-established therapeutic targets.[1][2][3] Inhibition of AKR1B1 is a key strategy in the management of diabetic complications, while AKR1B10 has emerged as a significant target in oncology due to its overexpression in various cancers and its role in chemoresistance.[4] This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in the discovery and characterization of novel enzyme inhibitors, with a primary focus on the AKR family.

Scientific Foundation: Structural Analogy to Known AKR Inhibitors

The hypothesis that this compound may act as an AKR inhibitor is built upon established structure-activity relationships (SAR) for this enzyme class. Many potent AKR inhibitors feature a hydrophobic head group that occupies a specificity pocket within the enzyme's active site, and a more polar tail that interacts with the catalytic residues.

  • The Acetophenone Moiety: The acetophenone core of the title compound can serve as a suitable scaffold, with the acetyl group potentially interacting with the catalytic machinery of the enzyme.

  • The Dichlorobenzyl Group: The 3,4-dichlorobenzyl group provides a significant hydrophobic component. This halogenated aromatic ring can engage in favorable van der Waals and hydrophobic interactions within the active site of AKR enzymes. The specific substitution pattern may offer selectivity towards certain AKR isoforms.

  • The Ether Linkage: The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding within the enzyme's active site.

Experimental Workflows and Protocols

The following sections outline a systematic approach to evaluate the inhibitory potential of this compound against members of the AKR superfamily.

Diagram: Proposed Research Workflow

workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Procurement & QC C In Vitro Enzyme Inhibition Assay (IC50 Determination) A->C B Recombinant Enzyme Preparation (AKR1B1, AKR1B10, etc.) B->C D Enzyme Kinetics Analysis (Lineweaver-Burk Plot) C->D E Selectivity Profiling (vs. other AKR isoforms) D->E F Computational Docking Studies D->F G Cell-Based Assays (e.g., cancer cell proliferation) E->G H In Vivo Efficacy Models (e.g., xenograft studies) G->H

References

Application Notes and Protocols for the Scalable Production of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is a ketone derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a dichlorinated benzyl group linked to an acetophenone moiety via an ether bond, presents a scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive guide to the scalable synthesis, purification, and characterization of this compound, designed to be a valuable resource for researchers in both academic and industrial settings. The protocols detailed herein are grounded in established chemical principles and have been designed for robust and reproducible outcomes.

Scientific Foundation: The Williamson Ether Synthesis

The synthesis of this compound is achieved through the Williamson ether synthesis, a classic and versatile method for forming ethers.[1][2][3][4] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3]

Mechanism:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-hydroxyacetophenone, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride.

  • Displacement: This backside attack leads to the displacement of the chloride leaving group, forming the desired ether product and a salt byproduct.

For this reaction to be efficient, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions.[3] In this case, a benzylic chloride is used, which is highly reactive towards SN2 displacement.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the following reagents.

  • 4-Hydroxyacetophenone: May cause skin and eye irritation. Avoid inhalation of dust.[4][5][6]

  • 3,4-Dichlorobenzyl chloride: Corrosive and causes severe skin burns and eye damage.[7][8][9] Handle in a well-ventilated fume hood.

  • Potassium Carbonate (anhydrous): Can cause skin and eye irritation. Avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[10]

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from a similar synthesis of 4'-(benzyloxy)-acetophenone and is optimized for a gram-scale reaction.[10]

Materials:

  • 4-Hydroxyacetophenone

  • 3,4-Dichlorobenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (ACS grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxyacetophenone (13.6 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Addition of Alkylating Agent: To the stirred suspension, add 3,4-dichlorobenzyl chloride (19.55 g, 0.1 mol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring. Maintain reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the solid residue with a small amount of fresh acetone.

  • Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or oil.

Purification Protocol

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Column Chromatography (if necessary):

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. A starting point could be a 9:1 or 8:2 hexane:ethyl acetate mixture.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons (-O-CH₂-), and a singlet for the methyl protons of the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, the benzylic methylene carbon, and the methyl carbon.

2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1670-1690 cm⁻¹. Other characteristic peaks will include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic protons.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Data Presentation

Compound Molecular Formula Molecular Weight Appearance Melting Point
This compoundC₁₅H₁₂Cl₂O₂295.16 g/mol White to off-white solidTo be determined
Reagent Molar Mass ( g/mol ) Amount (g) Moles (mol) Equivalents
4-Hydroxyacetophenone136.1513.60.11.0
3,4-Dichlorobenzyl chloride195.4619.550.11.0
Potassium Carbonate138.2127.60.22.0
Acetone58.08150 mL--

Logical Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization reactants 4-Hydroxyacetophenone + 3,4-Dichlorobenzyl chloride + K₂CO₃ in Acetone reflux Reflux (8-12h) reactants->reflux Williamson Ether Synthesis filtration1 Cool and Filter reflux->filtration1 concentration Concentrate Filtrate filtration1->concentration recrystallization Recrystallization (Ethanol) concentration->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Dry Product filtration2->drying analysis NMR, IR, MS, Melting Point drying->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through a series of in-process controls and final product characterization:

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (4-hydroxyacetophenone and 3,4-dichlorobenzyl chloride) and the appearance of a new, less polar spot corresponding to the product provide a clear indication of reaction completion.

  • Purification Efficacy: The purity of the product after recrystallization can be assessed by the sharpness of its melting point. A narrow melting point range is indicative of a high degree of purity. Further confirmation of purity can be obtained from the clean baseline and sharp peaks in the NMR spectra.

  • Structural Confirmation: The combination of NMR, IR, and mass spectrometry provides unambiguous confirmation of the final product's structure. Each technique provides complementary information that, when taken together, validates the identity of the synthesized compound.

By following these validation steps, researchers can have a high degree of confidence in the quality and identity of the this compound produced.

References

Protocol for monitoring the progress of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Monitoring the Progress of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone Synthesis Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of this compound, a key intermediate in various research applications, is typically achieved via a Williamson ether synthesis.[1] Precise monitoring of this reaction is critical to maximize yield, minimize impurity formation, and determine the optimal reaction endpoint. This document provides a comprehensive guide with detailed protocols for monitoring the reaction progress using Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for robust quantitative analysis, and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification and kinetic insight. The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific experimental conditions.

Reaction Overview: Williamson Ether Synthesis

The formation of this compound proceeds through the nucleophilic substitution (Sɴ2) reaction between the phenoxide ion of 4-hydroxyacetophenone and 3,4-dichlorobenzyl chloride.[2][3] The reaction is facilitated by a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

Reactants:

  • 4-Hydroxyacetophenone

  • 3,4-Dichlorobenzyl chloride

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., Acetone, DMF, Acetonitrile)

Mechanism: The reaction follows a bimolecular nucleophilic substitution (Sɴ2) pathway.[1] First, the base deprotonates the hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride and displacing the chloride leaving group in a single, concerted step.[2][4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide Potassium Phenoxide (Nucleophile) 4-Hydroxyacetophenone->Phenoxide + Base Base (K₂CO₃) Phenoxide_ref Potassium Phenoxide Phenoxide->Phenoxide_ref Sɴ2 Attack Electrophile 3,4-Dichlorobenzyl chloride Product This compound Salt KCl Product->Salt + Phenoxide_ref->Product +

Caption: General reaction scheme for Williamson ether synthesis.

Core Principles of In-Process Reaction Monitoring

Effective reaction monitoring is a cornerstone of process chemistry and route optimization. Its primary objectives are:

  • Tracking Reactant Consumption: To confirm that the starting materials are being consumed as expected.

  • Determining Reaction Completion: To identify the point at which further reaction time provides no significant increase in product yield, preventing the formation of degradation products.

  • Identifying Side Products: To detect the formation of impurities, which can inform adjustments to reaction conditions (e.g., temperature, stoichiometry) to improve selectivity.[5]

  • Building Kinetic Profiles: To understand the reaction rate, which is essential for process scale-up and safety assessment.

The selection of an analytical technique is guided by the specific information required, from the rapid, qualitative checks offered by TLC to the precise, quantitative data generated by HPLC and NMR.[6][7]

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is the fastest method for qualitatively tracking the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[8][9] The separation is based on polarity; the product, being an ether, is significantly less polar than the starting 4-hydroxyacetophenone, which has a free hydroxyl group.

Methodology
  • Plate Preparation: Use silica gel plates (e.g., Silica Gel 60 F₂₅₄). With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom edge.[9]

  • Solvent System Selection: A binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is effective.[8]

    • Starting Point: Begin with a 70:30 mixture of Hexanes:Ethyl Acetate.

    • Optimization: Adjust the ratio to achieve a product Rf value between 0.3 and 0.5 for optimal separation. If spots are too high, increase the proportion of hexanes. If spots are too low, increase the proportion of ethyl acetate.

  • Spotting:

    • Lane 1 (Starting Material 1): Dissolve a tiny amount of 4-hydroxyacetophenone in a suitable solvent (e.g., ethyl acetate) and spot it on the origin.

    • Lane 2 (Reaction Mixture): At timed intervals (e.g., T=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (1-2 drops) from the reaction mixture, dilute it in ~0.5 mL of ethyl acetate, and spot it on the origin.

    • Lane 3 (Co-spot): Spot the starting material (Lane 1) and the reaction mixture (Lane 2) on the same point to confirm spot identity.[9]

  • Development: Place the spotted TLC plate in a chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.[9]

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[8]

Data Interpretation
  • 4-Hydroxyacetophenone (Reactant): Will appear as a lower Rf spot due to its high polarity.

  • 3,4-Dichlorobenzyl chloride (Reactant): Less polar than the phenol, will have a higher Rf.

  • This compound (Product): Will appear as a new spot, with an Rf value typically intermediate between the two starting materials, but significantly higher than the 4-hydroxyacetophenone.

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting reagent (typically 4-hydroxyacetophenone) is no longer visible in the reaction mixture lane.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides accurate quantitative data, allowing for the precise determination of conversion, yield, and purity by separating and quantifying all UV-active species in the reaction mixture. Given the aromatic and ketone moieties in the reactants and product, UV detection is highly effective.[10]

Methodology
  • Instrumentation & Conditions: A standard reversed-phase HPLC system is ideal.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for moderately polar aromatic compounds.
Mobile Phase A Water (HPLC Grade) + 0.1% Formic AcidAcid improves peak shape for phenolic compounds.
Mobile Phase B Acetonitrile (HPLC Grade) + 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient Start at 40% B, ramp to 95% B over 10 min, hold 2 min, return to 40% BA gradient is necessary to elute compounds with a range of polarities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 254 nm or 280 nmStrong absorbance for the aromatic rings and ketone functional group.[10]
Injection Vol. 5 µL
  • Sample Preparation:

    • At each time point, withdraw a ~50 µL aliquot from the reaction.

    • Quench the reaction by diluting the aliquot into 1.0 mL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile).

    • If solids are present, filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC system.[6]

  • Quantification:

    • Prepare standard solutions of pure starting materials and, if available, the final product at known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Use the calibration curve to determine the concentration of each component in the reaction aliquots over time.

Data Interpretation
  • Retention Order: In reversed-phase HPLC, more polar compounds elute first. The expected elution order is: 4-Hydroxyacetophenone → 3,4-Dichlorobenzyl chloride → this compound.

  • Analysis: Monitor the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product. The reaction is complete when the limiting reactant's peak area stabilizes at or near zero.

Protocol 3: ¹H NMR Spectroscopy

NMR spectroscopy provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for response factors, as signal integration is directly proportional to the number of protons.[7][11] It is invaluable for confirming the formation of the desired ether linkage and identifying key intermediates or side products.

Caption: Workflow for comprehensive reaction monitoring.

Methodology
  • Sample Preparation:

    • Withdraw a larger aliquot (~0.5 mL) from the reaction mixture.

    • Perform a mini-workup: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine to remove the base and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent completely under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

Data Interpretation: Key Diagnostic Signals

Monitoring specific, non-overlapping proton signals is key to tracking the reaction's progress.[12]

CompoundFunctional GroupApprox. Chemical Shift (δ, ppm)MultiplicityNote
4-HydroxyacetophenonePhenolic -OH 5.0 - 10.0 (variable)broad singletDisappears upon reaction.
3,4-Dichlorobenzyl chlorideBenzylic -CH₂ Cl~4.7singletSignal for 2 protons. Disappears upon reaction.
Product Ether -O-CH₂- ~5.1singletAppears upon reaction. Key signal confirming product formation.
Product Acetyl -CH₃ ~2.6singletSignal for 3 protons. May shift slightly from starting material.

By comparing the integration of the product's benzylic ether signal (δ ~5.1 ppm) to the remaining starting material's benzylic chloride signal (δ ~4.7 ppm), one can accurately calculate the percentage conversion.

Conclusion

A multi-pronged approach to reaction monitoring provides the most comprehensive understanding of the synthesis of this compound. TLC offers an indispensable tool for rapid, real-time checks on the reaction floor. HPLC delivers precise, validated quantitative results essential for process optimization and quality control. Finally, ¹H NMR spectroscopy provides definitive structural confirmation and an orthogonal method for quantitative analysis. Employing these protocols enables researchers to confidently track reaction progress, optimize conditions for yield and purity, and ensure the successful synthesis of the target compound.

References

Derivatization of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Derivatization of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone for Structure-Activity Relationship Studies in Monoamine Oxidase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold presents a versatile and synthetically accessible starting point for the development of novel therapeutic agents. Its structure, featuring a substituted benzyl ether linked to an acetophenone core, offers multiple points for chemical modification to explore structure-activity relationships (SAR). This guide details a comprehensive workflow, from the synthesis of the parent molecule to strategic derivatization and subsequent biological evaluation. Specifically, we focus on derivatization of the acetyl moiety to form biologically relevant 1,3,4-oxadiazole heterocycles. As a practical application, we provide a detailed protocol for screening these novel compounds as inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes critically involved in neurological disorders.[1] This document serves as a technical guide for researchers aiming to leverage this scaffold for the discovery of potent and selective enzyme inhibitors.

Introduction: The Rationale for the Scaffold and Target Selection

The acetophenone core is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of bioactive compounds.[2] Its chemical reactivity, particularly at the ketone and the aromatic ring, allows for extensive structural diversification to fine-tune pharmacological activity.[2] The specific scaffold, this compound, combines this versatile core with a dichlorobenzyl ether moiety. The dichloro substitution pattern is a common feature in bioactive molecules, often enhancing binding affinity and modulating metabolic stability.

Why Monoamine Oxidase (MAO)? Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Dysregulation of these enzymes is implicated in depression, Parkinson's disease, and Alzheimer's disease.[1][3] Consequently, MAO inhibitors are a major class of drugs for treating these conditions.[3] The structural features of our parent scaffold bear resemblance to known MAO inhibitors, making this enzyme family a logical and high-value target for an SAR campaign. This guide will therefore use MAO inhibition as the biological endpoint to demonstrate the utility of the derivatization strategy.

Synthesis of the Core Scaffold: this compound

The parent compound is synthesized via a classical Williamson ether synthesis. This nucleophilic substitution reaction is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[4][5][6]

Causality Behind Experimental Choices:

  • Reactants: We use 4-hydroxyacetophenone as the nucleophile precursor and 3,4-dichlorobenzyl chloride as the electrophile. The phenolic proton of 4-hydroxyacetophenone is significantly more acidic than an aliphatic alcohol, allowing for the use of moderately strong bases for deprotonation.[4]

  • Base: Potassium carbonate (K₂CO₃) is chosen as a suitable base. It is strong enough to deprotonate the phenol to a significant extent to initiate the reaction, yet it is safer and easier to handle than stronger bases like sodium hydride (NaH).[4] Incomplete deprotonation can be a source of low yield, so ensuring anhydrous conditions and sufficient base is critical.[4]

  • Solvent: Acetonitrile (ACN) is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.

Workflow for Parent Scaffold Synthesis

reagents 4-Hydroxyacetophenone + 3,4-Dichlorobenzyl chloride conditions K₂CO₃, Acetonitrile (ACN) Reflux, 8-12h reagents->conditions Reaction Setup workup 1. Cool & Filter 2. Concentrate Filtrate 3. Aqueous Workup (EtOAc/H₂O) 4. Dry & Evaporate conditions->workup Reaction Completion purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification Crude Product product Product: This compound purification->product Purified Product

Caption: Synthetic workflow for the parent scaffold.

Detailed Protocol 2.1: Synthesis of the Parent Compound
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (15 volumes).

  • Addition of Alkylating Agent: Add 3,4-dichlorobenzyl chloride (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the inorganic solids (K₂CO₃ and KCl).[4] Rinse the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

Derivatization Strategy for SAR Exploration

To build a meaningful SAR, modifications should be made at distinct points on the scaffold to probe their influence on biological activity. We propose a focused strategy targeting the chemically tractable acetyl group, converting it into a 1,3,4-oxadiazole ring—a heterocycle known for a wide range of biological activities, including antibacterial, anti-inflammatory, and MAO inhibition.[7][8][9]

Logical Flow of Derivatization

parent Parent Scaffold (Acetophenone) bromination α-Bromination parent->bromination Step 1 esterification Ester Formation bromination->esterification Step 2 hydrazide Hydrazide Formation esterification->hydrazide Step 3 schiff_base Schiff Base Formation hydrazide->schiff_base Step 4 oxadiazole Oxidative Cyclization (1,3,4-Oxadiazole) schiff_base->oxadiazole Step 5

Caption: Multi-step strategy for oxadiazole derivatization.

Protocol 3.1: Synthesis of 2-Bromo-1-(4-((3,4-dichlorobenzyl)oxy)phenyl)ethanone (Intermediate A)

The α-bromination of the ketone is the first step toward creating a handle for further elaboration.

  • To a solution of the parent scaffold (1.0 eq.) in acetic acid, add bromine (Br₂) (1.0 eq.) dropwise at room temperature with vigorous stirring.[10]

  • Stir the mixture for 15-30 minutes post-addition. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield the α-bromo intermediate. This intermediate is often used in the next step without extensive purification.

Protocol 3.2: Synthesis of 1,3,4-Oxadiazole Derivatives

This multi-step protocol transforms the acetyl group into a diverse library of 5-substituted-1,3,4-oxadiazoles.[11]

  • Hydrazide Formation: Reflux the α-bromo intermediate (Intermediate A, 1.0 eq.) with various substituted benzoic acid hydrazides (1.1 eq.) in ethanol for 4-6 hours. Cool the reaction mixture to precipitate the hydrazide product, which is then filtered and washed with cold ethanol.

  • Cyclization to Oxadiazole: A solution of the intermediate hydrazide (1.0 eq.) in a suitable solvent like DMF is treated with a dehydrating/oxidizing agent. A common method involves using yellow mercuric oxide and iodine, stirring at room temperature for 48 hours under anhydrous conditions.[11]

  • Workup and Purification: The reaction mixture is filtered, and the filtrate is poured into crushed ice. The precipitated solid is collected, washed with water, and recrystallized or purified by column chromatography to yield the final 1,3,4-oxadiazole derivative.

Biological Evaluation: MAO-A and MAO-B Inhibition Assay

The synthesized compounds are screened for their ability to inhibit the two isoforms of monoamine oxidase. Commercially available kits provide a convenient and robust method for this evaluation using a fluorometric assay.[3][12][13]

Principle of the Assay: The MAO enzyme reacts with its substrate, p-tyramine, to produce H₂O₂. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a dye reagent to produce a fluorescent product.[12][13] The rate of fluorescence increase is directly proportional to the MAO activity. Inhibitors will reduce this rate.

Detailed Protocol 4.1: Fluorometric MAO Inhibition Screening

This protocol is adapted from commercially available kits.[12][13]

  • Compound Preparation: Prepare stock solutions of all synthesized derivatives and reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) in DMSO. Create a dilution series for each compound to determine IC₅₀ values.

  • Enzyme/Inhibitor Incubation: In a 96-well microplate, add 45 µL of either diluted MAO-A or MAO-B enzyme solution to each well.

  • Add 5 µL of your diluted test compound, reference inhibitor, or vehicle control (e.g., 10% DMSO) to the appropriate wells.

  • Incubate the plate for 15 minutes at 25°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Prepare a "Working Reagent" containing Assay Buffer, p-tyramine substrate, Dye Reagent, and HRP enzyme according to the kit manufacturer's instructions.[12]

  • Add 50 µL of the Working Reagent to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (λex = 530 nm / λem = 585 nm) in kinetic mode for 20-30 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the curve using non-linear regression to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The goal of the SAR study is to correlate specific structural changes with their effect on biological potency (IC₅₀) and selectivity (MAO-A vs. MAO-B).

Hypothetical SAR Data Table
Compound IDR Group (on Oxadiazole)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
Parent -CH₃ (ketone)> 50> 50-
1 -Phenyl15.22.85.4
2 -4-Chlorophenyl12.50.913.9
3 -4-Methoxyphenyl25.81.517.2
4 -4-Nitrophenyl5.16.50.8

SAR Interpretation and Key Findings

parent Parent Scaffold (Inactive) oxadiazole Conversion to Oxadiazole (Activity Gained) parent->oxadiazole Key Modification ewg Electron Withdrawing Group (EWG) on Phenyl (e.g., -Cl) (↑ Potency & Selectivity for MAO-B) oxadiazole->ewg SAR Observation edg Electron Donating Group (EDG) on Phenyl (e.g., -OCH₃) (↓ Potency, ↑ Selectivity for MAO-B) oxadiazole->edg SAR Observation strong_ewg Strong EWG (e.g., -NO₂) (↑ MAO-A Potency, ↓ Selectivity) oxadiazole->strong_ewg SAR Observation

Caption: Summary of key hypothetical SAR findings.

  • Importance of the Heterocycle: The parent acetophenone is inactive, while its conversion to the 1,3,4-oxadiazole ring (Compounds 1-4) confers significant MAO inhibitory activity. This strongly suggests the oxadiazole moiety is a critical pharmacophore for binding to the enzyme.

  • MAO-B Selectivity: All phenyl-substituted oxadiazole derivatives show a preference for inhibiting MAO-B over MAO-A.

  • Electronic Effects on the Phenyl Ring:

    • An electron-withdrawing group like chlorine at the 4-position (Compound 2) enhances potency and selectivity for MAO-B compared to the unsubstituted phenyl ring (Compound 1).[14]

    • An electron-donating group like methoxy (Compound 3) slightly decreases potency but further improves MAO-B selectivity.

    • A strong electron-withdrawing group like nitro (Compound 4) dramatically shifts the activity profile, increasing MAO-A potency while diminishing MAO-B potency, thereby losing the desired selectivity.

Conclusion

This application guide has outlined a systematic and logical approach to the derivatization of this compound for SAR studies. We have provided detailed, field-tested protocols for the synthesis of a core scaffold, its derivatization into a library of 1,3,4-oxadiazole analogs, and a robust protocol for their biological evaluation as MAO inhibitors. The presented SAR framework demonstrates how strategic chemical modifications can be translated into quantifiable effects on biological activity and selectivity, guiding future optimization efforts in drug discovery.

References

Application Notes and Protocols for the Safe Handling and Storage of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone (CAS No. 170916-55-9) is an aromatic ketone with a dichlorobenzyl ether moiety.[1][2] Its specific toxicological and reactivity data are not extensively published; therefore, these application notes are based on the known hazards of its constituent chemical classes: aromatic ketones, and chlorinated organic compounds. These protocols are designed for researchers, scientists, and drug development professionals to ensure a high level of safety in a laboratory setting.

The primary directive of this guide is to foster a proactive safety culture by providing a framework for risk assessment and safe handling, rather than a rigid set of rules. The causality behind each recommendation is explained to empower the user with the knowledge to adapt to varying experimental conditions.

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment must be conducted by evaluating the hazards associated with its functional groups.

1.1. Structural Analogs and Potential Hazards

  • Aromatic Ketones: This class of compounds can be irritants and may have other health effects with prolonged exposure.[3][4]

  • Dichlorobenzyl Derivatives: Compounds containing dichlorobenzyl groups can cause skin and eye irritation, and some are classified as harmful if swallowed or inhaled.[5][6] For instance, 2,4-Dichlorobenzyl alcohol is known to cause severe eye damage and skin inflammation in some individuals.[5] 3,4-Dichlorobenzyl bromide is corrosive and causes severe skin burns and eye damage.[7]

  • Particulate Hazards: As a solid, this compound may pose a respiratory hazard if handled in a way that generates dust.[5]

Based on these analogs, it is prudent to assume this compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.

1.2. Physical and Chemical Properties

PropertyValueSource
CAS Number 170916-55-9[1][2]
Molecular Formula C15H12Cl2O2[1][8]
Molecular Weight 295.16 g/mol [8]
Appearance Solid (likely a powder)[5]
Melting Point 83-85 °C[1]

1.3. GHS Hazard Classification (Predicted)

While a definitive GHS classification is unavailable, a predicted classification based on similar compounds is as follows:

  • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[6][9][10]

  • Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.[9][10]

  • Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.[11][9][10]

  • Skin Corrosion/Irritation (Category 2) - Causes skin irritation.[5][10]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A) - Causes serious eye damage or irritation.[5][7][10]

A "Warning" or "Danger" signal word should be associated with this compound.[6][7][9]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

2.1. Chemical Fume Hood

All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[9][12] This is crucial to prevent the inhalation of any fine powders or aerosols.

2.2. Ventilation

The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure that any fugitive emissions are diluted and removed.

2.3. Safety Stations

An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[9][13]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and irritation.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate filter may be necessary for large quantities or if there is a risk of aerosol generation.Prevents inhalation of harmful dust or vapors.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing risk during experimental procedures.

4.1. General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_waste Dispose of waste in designated containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling this compound.

4.2. Protocol for Preparing a Stock Solution

  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

  • Weighing: In the fume hood, carefully weigh the desired amount of this compound onto weighing paper or into a tared container. Avoid creating dust.

  • Dissolution: Place the weighed solid into a suitable volumetric flask. Add a small amount of the desired solvent and gently swirl to dissolve the solid.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark. Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Decontaminate the balance and any surfaces in the fume hood that may have been exposed to the compound. Dispose of any contaminated weighing paper or disposable items in the appropriate solid waste container.

Storage Procedures

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage ParameterRecommendationRationale
Temperature 2-8°CTo maintain chemical stability.[1]
Location A well-ventilated, designated chemical storage cabinet.To prevent accidental spills and exposure.
Container A tightly sealed, clearly labeled container.[9]To prevent contamination and release of vapors.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[5]To prevent potentially hazardous reactions.

Emergency Procedures

A clear and concise emergency plan is critical.

6.1. Spill Response

G spill_start Spill Occurs spill_alert Alert others in the area spill_start->spill_alert spill_evacuate Evacuate if necessary spill_alert->spill_evacuate spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_collect Collect spilled material and absorbent spill_contain->spill_collect spill_waste Place in a sealed container for hazardous waste spill_collect->spill_waste spill_clean Clean the spill area spill_waste->spill_clean spill_report Report the incident spill_clean->spill_report

Caption: Emergency spill response workflow.

For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[5] For a solution, absorb the spill with an inert material like vermiculite or sand, then collect and place it in a sealed container.[9]

6.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10][14] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][14]

Waste Disposal

All waste containing this compound, including contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[11]

Conclusion

While specific hazard data for this compound is limited, a conservative approach based on the known risks of its chemical functionalities is essential for its safe handling and storage. By implementing the engineering controls, personal protective measures, and protocols outlined in this guide, researchers can significantly mitigate the potential risks associated with this compound. Continuous vigilance and a proactive approach to safety are paramount in the laboratory setting.

References

Troubleshooting & Optimization

Troubleshooting guide for the purification of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure you can achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product has a low melting point and appears oily, even after initial workup. What are the likely impurities?

A1: An oily appearance and a depressed, broad melting point are classic indicators of impurities. In the synthesis of this compound via Williamson ether synthesis, the most common impurities are unreacted starting materials and byproducts from side reactions.

Likely Impurities:

  • 4-Hydroxyacetophenone: The starting phenoxide precursor. Its high polarity can make it linger in the product.

  • 3,4-Dichlorobenzyl Chloride: The starting alkylating agent. It is less polar than the product.

  • 3,4-Dichlorobenzyl Alcohol: Formed from the hydrolysis of 3,4-dichlorobenzyl chloride.

  • Bis-ether byproduct: Formed if the 3,4-dichlorobenzyl chloride reacts with the product alcohol.

Troubleshooting Workflow:

start Low Melting Point/ Oily Product check_sm TLC Analysis vs. Starting Materials start->check_sm column Column Chromatography check_sm->column Multiple Spots/ Streaking recrystallize Recrystallization check_sm->recrystallize Minor Impurities pure_product Pure Crystalline Product column->pure_product recrystallize->pure_product

Caption: Troubleshooting workflow for an impure product.

Q2: I'm struggling to purify my product using column chromatography. What solvent system should I use?

A2: The choice of eluent is critical for successful column chromatography. For this compound, a compound of moderate polarity, a gradient elution is often most effective.

Recommended Eluent Systems:

A common starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.

Solvent SystemGradient ProfileTypical Application
Hexane/Ethyl AcetateStart with 95:5, gradually increase to 80:20Good for separating less polar impurities.
Cyclohexane/DichloromethaneStart with 90:10, gradually increase to 70:30Effective for a range of polarities.

Step-by-Step Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully layer this onto the top of your packed column.

  • Elution: Begin eluting with your starting solvent mixture, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of your eluent to elute your product and then any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My attempts at recrystallization result in the product "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solvent being too non-polar or the cooling process being too rapid.

Troubleshooting Recrystallization:

  • Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For your compound, consider the following:

    • Ethanol: A good starting point. If the compound is too soluble even when cold, try an ethanol/water mixture.

    • Hexane/Acetone: A two-solvent system where the compound is soluble in acetone but not in hexane. Dissolve the compound in a minimum of hot acetone and add hot hexane dropwise until the solution becomes cloudy. Then add a few drops of hot acetone to clarify and allow to cool slowly.

  • Cooling Rate: Slow cooling is crucial for crystal formation. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.

Recrystallization Workflow:

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Filter and Wash Crystals ice_bath->filter dry Dry Crystals filter->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for recrystallization.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The reported melting point for this compound is in the range of 83-85 °C.[1]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. The spectra should be clean and match the expected chemical shifts and integration values.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak indicates high purity.

References

Optimizing reaction parameters (temperature, catalyst) for 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Introduction to the Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.[3][4]

Understanding the SN2 nature of this reaction is critical for optimization. The reaction rate and outcome are highly sensitive to the choice of base, solvent, temperature, and the potential use of catalysts to facilitate the interaction between reactants.[1][5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction has run for several hours, but TLC analysis shows mostly unreacted 4-hydroxyacetophenone. What is the likely cause?

A1: This strongly suggests inefficient deprotonation of the starting phenol. The phenoxide nucleophile is not being generated in a sufficient concentration to drive the reaction forward.

  • Probable Cause 1: Base Strength/Quality. The base you are using may be too weak or has degraded. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[6] If using an older container of a hygroscopic base like NaOH or KOH, it may have absorbed moisture and CO₂, reducing its effectiveness.

  • Solution:

    • Use a fresh, high-purity base.

    • Consider switching to a stronger base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF will irreversibly deprotonate the phenol, providing a high concentration of the reactive nucleophile.[6][7]

    • Ensure you are using the correct stoichiometric amount of base (typically 1.1 to 1.5 equivalents).

Q2: Both starting materials are being consumed, but my yield is still very low after workup. Could a side reaction be the issue?

A2: Yes, while the primary benzylic halide is an excellent substrate for SN2 reactions, side reactions can still occur, particularly under suboptimal conditions.[7]

  • Probable Cause 1: Elimination (E2) Reaction. If the reaction temperature is too high, the phenoxide can act as a base rather than a nucleophile, leading to the elimination of HCl from the 3,4-dichlorobenzyl chloride. This is more common with sterically hindered halides but can be induced by excessive heat.[6]

  • Probable Cause 2: C-Alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). The choice of solvent and counter-ion can influence this selectivity.[6]

  • Solution:

    • Control Temperature: Maintain the reaction temperature within the optimal 50-100 °C range.[1] Do not overheat. A temperature of 70-80 °C is often a good starting point.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but leave the nucleophile "bare" and highly reactive, favoring the SN2 pathway.[1][6]

Q3: I'm using a two-phase system (e.g., toluene and aqueous NaOH), and the reaction is extremely slow. Why?

A3: The reactants are in separate phases. The sodium phenoxide, being a salt, resides in the aqueous phase, while the organic 3,4-dichlorobenzyl chloride is in the organic phase. The reaction can only occur at the interface, leading to a very slow rate.

  • Solution: Introduce a Phase-Transfer Catalyst (PTC). A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether (18-crown-6), is essential for this type of system.[1][8] The PTC's quaternary ammonium cation pairs with the phenoxide anion, creating a lipophilic ion pair that can migrate into the organic phase and react with the benzyl chloride.[8][9] This dramatically increases the reaction rate and is a common technique in industrial syntheses.[1][8]

Problem: Impure Product

Q1: My final product is contaminated with unreacted 3,4-dichlorobenzyl chloride. How can I fix this?

A1: This indicates an incomplete reaction.

  • Solution 1: Reaction Monitoring & Time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the benzyl chloride spot has completely disappeared. Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[1]

  • Solution 2: Stoichiometry. Ensure you are not using a large excess of the alkylating agent. A slight excess (1.05 to 1.1 equivalents) is reasonable, but a large excess will complicate purification.

  • Solution 3: Purification. If the reaction is complete but starting material remains, purification is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography can effectively remove the unreacted halide.

Q2: After purification, my NMR spectrum shows unexpected aromatic signals. What could this be?

A2: This could be a result of C-alkylation, as discussed previously, or potentially a byproduct from the decomposition of your solvent or starting materials if the reaction was run at an excessively high temperature.

  • Solution: Re-evaluate your reaction conditions, specifically temperature and solvent choice, to favor O-alkylation.[6] Lowering the temperature is the first step. If the issue persists, a different base/solvent combination may be required.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this synthesis?

A: A typical Williamson reaction is conducted between 50 to 100 °C.[1] For this specific synthesis, starting with a temperature of 70-80 °C is recommended. This provides a good balance between a reasonable reaction rate and minimizing potential side reactions like elimination. The reaction should be monitored by TLC to determine the ideal time and temperature for your specific setup.

Q: Which catalyst is best?

A: If you are performing the reaction in a single-phase system (e.g., using K₂CO₃ in DMF), a catalyst is not strictly necessary. However, if using a two-phase system (aqueous base/organic solvent), a phase-transfer catalyst is required. Tetrabutylammonium bromide (TBAB) is a cost-effective and highly efficient choice for this purpose.[8]

Q: Can I use a different solvent? What are the best options?

A: Solvent choice is critical. Polar aprotic solvents are strongly recommended as they accelerate SN2 reactions.[1]

  • Excellent Choices: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO).[1][6]

  • Avoid: Protic solvents (e.g., ethanol, water) as the primary reaction solvent, as they can solvate and deactivate the phenoxide nucleophile through hydrogen bonding, slowing the reaction.[1] Apolar solvents (e.g., hexane, toluene) are also poor choices as they do not effectively dissolve the ionic phenoxide intermediate unless a PTC is used.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 70 - 80 °CBalances reaction rate with minimizing side reactions. Monitor by TLC. Typical reaction times are 1-8 hours.[1]
Base K₂CO₃, Cs₂CO₃ (mild) or NaH (strong)For aryl ether synthesis, carbonate bases are effective and easy to handle.[6] NaH offers faster, irreversible deprotonation but requires anhydrous conditions.[7]
Solvent DMF, AcetonitrilePolar aprotic solvents are ideal for SN2 reactions as they do not solvate the nucleophile, increasing its reactivity.[1][6]
Catalyst Tetrabutylammonium Bromide (TBAB)Required for two-phase (aqueous/organic) systems to shuttle the phenoxide into the organic layer for reaction.[8] Not needed for single-phase systems.

Experimental Protocols & Visualizations

Optimized Synthesis Protocol (Single-Phase System)

This protocol outlines a reliable method using potassium carbonate in DMF.

Step-by-Step Methodology:

  • Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol) to the flask. Add finely ground anhydrous potassium carbonate (1.5 eq).

  • Alkylating Agent: Add 3,4-dichlorobenzyl chloride (1.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to 75 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is complete when the 4-hydroxyacetophenone spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from hot ethanol to yield the final product as a white solid.

    • Verify purity and structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visual Workflow for Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis p1 Add 4-hydroxyacetophenone, K2CO3, and DMF to flask p2 Add 3,4-dichlorobenzyl chloride p1->p2 r1 Heat to 75°C p2->r1 r2 Monitor by TLC r1->r2 1-8 hours w1 Quench with water r2->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry & Concentrate w3->w4 f1 Recrystallize from Ethanol w4->f1 f2 Characterize (NMR, MS) f1->f2

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

G start Low Product Yield? cause1 TLC shows mostly starting phenol? start->cause1 Yes cause2 Reaction is slow in two-phase system? start->cause2 Yes cause3 Starting materials consumed, but yield is low? start->cause3 Yes sol1 Inefficient Deprotonation - Use stronger/fresh base - Check stoichiometry cause1->sol1 sol2 Poor Phase Mixing - Add Phase Transfer Catalyst (e.g., TBAB) cause2->sol2 sol3 Side Reactions - Lower reaction temp. - Confirm optimal solvent choice cause3->sol3

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Navigating Solubility Challenges with 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to effectively address the solubility challenges associated with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, potentially leading to variable experimental results and inaccurate assessments of a compound's therapeutic potential.[1][2][3] This guide provides in-depth, practical solutions and troubleshooting strategies to ensure reliable and reproducible data.

I. Understanding the Compound: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

  • Structure: this compound

  • Molecular Formula: C₁₅H₁₂Cl₂O₂

  • Molecular Weight: 309.16 g/mol

The presence of two chlorine atoms on the benzyl ring and the overall aromaticity of the molecule contribute to its lipophilic nature, which is a primary reason for its low water solubility.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: My compound is precipitating out of solution in my aqueous assay buffer. What should I do?

A1: Precipitation is a clear indicator of poor solubility. Here’s a systematic approach to troubleshoot this issue:

  • Solvent Selection: The initial choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds, it's not always the optimal solution and can have effects on cell-based assays.[4][5][6]

  • Co-solvents: Employing a co-solvent system can enhance solubility.[7] Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of poorly soluble compounds.[7]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of your buffer can significantly impact its solubility.

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that enhance aqueous solubility.[8][9][10]

  • Surfactants: Surfactants can be used to solubilize compounds by forming micelles that encapsulate the drug molecule.[7]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A2: Absolutely. Inconsistent results are a common consequence of poor compound solubility. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.

Troubleshooting Steps:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final dilution in the assay medium for any signs of precipitation.

  • Solubility Testing: Perform a simple solubility test by preparing a dilution series of your compound in the assay medium and observing for precipitation.

  • Optimize DMSO Concentration: If using DMSO, be mindful of its final concentration in the assay. High concentrations of DMSO can be toxic to cells and can interfere with assay components.[5][6][11] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5][6]

Q3: How can I prepare a stable stock solution of this compound?

A3: Preparing a stable, high-concentration stock solution is the first step to successful experiments.

  • Recommended Solvents: For initial stock solutions, high-purity DMSO or ethanol are generally good starting points.

  • Proper Storage: Store stock solutions in tightly sealed vials to prevent evaporation and moisture absorption.[12][13][14] For long-term storage, amber vials are recommended to protect the compound from light, and storage at -20°C or -80°C is advisable.[12]

III. Experimental Protocols & Methodologies

This section provides detailed protocols for enhancing the solubility of this compound.

  • Accurately weigh a small amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in a tightly sealed, light-protected vial.[12]

This protocol outlines the use of a co-solvent system to improve the solubility of the compound in aqueous buffers.

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • In a separate tube, prepare a mixture of the co-solvent (e.g., PEG 400, propylene glycol) and your aqueous assay buffer.

  • Add a small volume of the compound's stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid mixing and prevent precipitation.

  • Visually inspect the final solution for clarity.

Table 1: Recommended Co-solvent Systems

Co-solventTypical Concentration Range in Final Assay MediumNotes
PEG 4001-10%Generally well-tolerated in cell-based assays.
Propylene Glycol1-5%Can have some effects on cell membrane permeability.
Ethanol<1%Can be cytotoxic at higher concentrations.

Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[8][9][10]

  • Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer.

  • Add the powdered this compound directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This process may take some time.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

IV. Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues.

Caption: Decision-making workflow for troubleshooting solubility issues.

V. Best Practices for Handling and Storage

Proper handling and storage are essential to maintain the integrity of your compound.[12][13][14][15][16]

  • Storage: Store the solid compound in a cool, dry, and dark place.[12][13][14]

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[13][14]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[12][13][14]

By following the guidance in this technical support center, researchers can effectively overcome the solubility challenges associated with this compound and generate high-quality, reproducible data in their biological assays.

References

Challenges and solutions for the large-scale synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the large-scale synthesis of this key intermediate. Here, we provide in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format.

Introduction: The Synthetic Pathway

The synthesis of this compound is fundamentally a Williamson ether synthesis.[1] This classic SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[2][3] In this specific case, the hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride to form the desired aryl benzyl ether.

While straightforward in principle, scaling this reaction presents challenges related to reaction kinetics, selectivity (O- vs. C-alkylation), and purification. This guide addresses these critical aspects to ensure a robust and reproducible synthesis.

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-Hydroxyacetophenone P This compound R1->P 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF, Acetonitrile) 3. Heat (e.g., 80 °C) R2 3,4-Dichlorobenzyl chloride R2->P

Caption: General reaction scheme for the Williamson ether synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address problems as you might encounter them: during reaction setup, monitoring, or final purification.

Category 1: Reaction Initiation and Execution

Question: My reaction shows very low conversion or fails to start, even after several hours. What are the likely causes?

Answer: This is a common issue often traced back to one of three areas: incomplete deprotonation of the phenol, reagent quality, or suboptimal reaction conditions.

  • Ineffective Deprotonation: The acidity of the phenolic proton on 4-hydroxyacetophenone (pKa ≈ 7-8) requires a sufficiently strong base for complete conversion to the nucleophilic phenoxide.

    • Insight: While strong bases like Sodium Hydride (NaH) are effective, they pose safety risks on a large scale and can sometimes promote side reactions.[2] Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis as they are safer and can offer better selectivity.[2][4] However, they require higher temperatures and efficient stirring to be effective.

    • Solution: Ensure your base is anhydrous and finely powdered to maximize surface area. If using K₂CO₃, ensure the reaction temperature is adequate (typically 80-100 °C in DMF or acetonitrile). If conversion is still low, consider using a stronger base or adding a catalytic amount of a phase-transfer catalyst.

  • Reagent Purity:

    • 3,4-Dichlorobenzyl chloride: This reagent can degrade over time, especially if exposed to moisture, leading to hydrolysis into the corresponding alcohol. Verify the purity of your alkylating agent via NMR or GC-MS before use.

    • Solvent Quality: The Williamson ether synthesis is highly sensitive to the solvent used. Protic solvents (like water or alcohols) will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]

    • Solution: Always use anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) to maximize the reaction rate.[2]

  • Suboptimal Temperature: The SN2 reaction rate is temperature-dependent.

    • Solution: For a K₂CO₃/DMF system, a temperature of at least 80 °C is typically required for a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time for your specific scale.

Question: I'm observing the formation of multiple byproducts alongside my desired product. How can I improve the selectivity?

Answer: Byproduct formation is often due to competing C-alkylation or side reactions of the electrophile.

  • O- vs. C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic carbon (ortho to the hydroxyl group).[2]

    • Insight: The choice of solvent and counter-ion significantly influences the reaction pathway. Polar aprotic solvents generally favor O-alkylation, which is the desired route.

    • Solution: Using a milder, bulkier base like Cesium Bicarbonate (CsHCO₃) has been shown to improve selectivity for the 4-hydroxy position in similar systems.[4] Additionally, employing a phase-transfer catalyst (PTC) can dramatically improve O-alkylation selectivity and overall yield.[1][2][5]

  • Phase-Transfer Catalysis (PTC): A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the benzyl chloride resides.[1][6] This creates a "naked," highly reactive phenoxide anion in the organic phase, accelerating the desired SN2 reaction and often allowing for milder conditions (lower temperatures, weaker bases).[5][7]

PTC_Mechanism cluster_phases Two-Phase System cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid/Aqueous Phase RCl 3,4-Dichlorobenzyl Chloride (R-Cl) Product Desired Ether (R-OAr) RCl->Product Sₙ2 Attack QCl Catalyst Returns (Q⁺Cl⁻) Product->QCl ArOK Potassium Phenoxide (ArO⁻K⁺) QCl->ArOK Q⁺ transfers back QBr PTC Catalyst (Q⁺Br⁻) QBr->RCl [ArO⁻Q⁺] KCl Byproduct (KCl) step1 1. Ion Exchange step2 2. Phase Transfer & Sₙ2 Reaction step3 3. Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

Category 2: Work-up and Purification

Question: My product is an oil and is difficult to crystallize. What purification strategy do you recommend?

Answer: Difficulty in crystallization is common when small amounts of unreacted starting materials or oily byproducts are present. A multi-step purification approach is often best.

  • Aqueous Wash: Before concentrating the organic phase, perform a wash with a dilute aqueous base (e.g., 5% NaOH or K₂CO₃ solution). This will deprotonate and extract any unreacted 4-hydroxyacetophenone into the aqueous layer, significantly simplifying the subsequent purification. Follow with a water wash and a brine wash to remove residual base and water.

  • Chromatography: If the product remains an oil or is still impure after the basic wash, flash column chromatography is the most effective method.

    • Typical Conditions: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) is effective for separating the non-polar product from more polar impurities.

  • Recrystallization: If a solid is obtained but its purity is low, recrystallization is ideal.

    • Solvent Screening: Test solubility in various solvents. A good system is one where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent pairs like Ethanol/Water, Ethyl Acetate/Hexane, or Isopropanol are excellent starting points.[8]

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic methods is essential.

  • ¹H NMR: This will confirm the structure. Look for the characteristic singlet for the benzylic methylene protons (-O-CH₂-Ar) typically around 5.1-5.2 ppm, along with the aromatic signals from both rings and the acetyl methyl singlet (~2.5 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (295.16 g/mol for C₁₅H₁₂Cl₂O₂).[9][10]

  • HPLC/UPLC: To determine purity. A purity level of >98% is typically required for drug development applications.

  • Melting Point: A sharp melting point range indicates high purity.

Optimized Experimental Protocol

This protocol incorporates best practices, including the use of a phase-transfer catalyst for improved efficiency and milder conditions.

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 3,4-Dichlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile (MeCN), anhydrous (approx. 5-10 mL per gram of 4-hydroxyacetophenone)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone, potassium carbonate, and tetrabutylammonium bromide.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Add 3,4-dichlorobenzyl chloride to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-8 hours.

    • Scientist's Note: Monitor the reaction progress every 1-2 hours using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the 4-hydroxyacetophenone spot is no longer visible.

  • Cooling and Filtration: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).

    • Scientist's Note: The basic wash is critical for removing unreacted phenolic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel as described in the FAQ section.

Data Summary: Reaction Condition Comparison
Base (eq)SolventAdditive (eq)Temp (°C)Typical Time (h)Expected YieldReference Insight
K₂CO₃ (2.0)DMFNone80-1008-1660-80%Standard, reliable method for aryl ethers.[2]
NaH (1.2)THF/DMFNone25-602-675-90%Faster, higher yielding but requires strict anhydrous conditions and careful handling.[2]
K₂CO₃ (1.5)MeCNTBAB (0.1)804-885-95%PTC accelerates the reaction, allowing for less base and often leading to cleaner reactions and higher yields.[1][5]
CsHCO₃ (3.0)MeCNNone804-6~85%Milder base that can offer superior regioselectivity in complex phenols.[4]

Troubleshooting Workflow Diagram

References

Technical Support Center: Navigating the Structural Characterization of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the structural characterization of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in confirming the identity and purity of this compound. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles to ensure the integrity of your experimental outcomes.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation. However, the spectra of this compound can present subtleties. This section provides troubleshooting for common NMR-related queries.

FAQ 1: My aromatic signals in the ¹H NMR are broad and poorly resolved. What could be the cause?

Broadening of aromatic signals can be perplexing. Several factors could be at play:

  • Restricted Bond Rotation: The ether linkage between the two aromatic rings may exhibit hindered rotation on the NMR timescale. This can lead to the presence of multiple conformers that are slowly interconverting, resulting in broadened peaks.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and aggregation, both of which can cause peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of bond rotation, potentially leading to sharper, averaged signals.

  • Dilute the Sample: Prepare a more dilute sample to minimize viscosity and aggregation effects.

  • Use a Metal Chelator: Adding a small amount of a chelating agent, such as EDTA, can sequester paramagnetic impurities.

FAQ 2: I am having trouble assigning the protons on the dichlorobenzyl ring. How can I definitively assign them?

The three protons on the 3,4-dichlorobenzyl ring can be challenging to assign due to their close chemical shifts and complex splitting patterns.

Recommended Approach: 2D NMR Spectroscopy

A combination of 2D NMR experiments is the most robust method for unambiguous assignment:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You should observe a correlation between the proton at position 5 and the protons at positions 2 and 6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying the benzylic protons and their relationship to the dichlorinated ring.

Expected ¹H and ¹³C NMR Data:

The following table provides predicted chemical shift ranges for this compound in CDCl₃. Actual values may vary based on experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl Protons (-CH₃)~2.5~26
Benzylic Protons (-CH₂-)~5.1~70
Phenyl Protons (next to C=O)~7.9 (d)~130, ~131
Phenyl Protons (next to -O-)~7.0 (d)~115, ~162
Dichlorobenzyl Proton (H-2)~7.5 (d)~131
Dichlorobenzyl Proton (H-5)~7.4 (dd)~133
Dichlorobenzyl Proton (H-6)~7.2 (d)~128
Carbonyl Carbon (C=O)-~197

Aromatic protons typically appear in the 6.5-8.5 ppm range in ¹H NMR, while aromatic carbons are found between 120-150 ppm in ¹³C NMR.[1][2][3]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and fragmentation pattern of your compound.

FAQ 3: I am not observing the molecular ion peak, or it is very weak. Is this normal?

For benzyl ethers, it is not uncommon for the molecular ion peak to be of low abundance, especially under high-energy ionization techniques like Electron Ionization (EI).[4]

Explanation:

The ether linkage is prone to fragmentation. The most favorable fragmentation pathway is often the cleavage of the C-O bond to form a stable benzyl or tropylium cation.[4]

Expected Fragmentation Pattern:

The mass spectrum is expected to be dominated by fragments arising from the cleavage of the benzyl ether bond.

m/z Possible Fragment
294/296/298[M]⁺ (Molecular Ion)
159/161[C₇H₅Cl₂]⁺ (Dichlorobenzyl cation)
135[C₈H₇O₂]⁺ (4-acetylphenoxy cation)
121[C₈H₉O]⁺ (from rearrangement)
91[C₇H₇]⁺ (Tropylium ion)

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Troubleshooting Workflow for Mass Spectrometry:

Caption: Workflow for troubleshooting a weak or absent molecular ion peak.

Section 3: X-ray Crystallography

Obtaining a single crystal suitable for X-ray diffraction can be a significant hurdle.

FAQ 4: My compound is 'oiling out' instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent system or cooling rate.[5]

Strategies to Promote Crystallization:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which your compound is moderately soluble.[6] Experiment with different solvent systems, including co-solvents.

  • Slow Cooling: Rapid cooling encourages precipitation rather than crystal growth. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator and then a freezer.

  • Vapor Diffusion: This technique involves slowly diffusing a poor solvent into a solution of your compound in a good solvent.[7]

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[5] Adding a seed crystal of the compound can also initiate crystallization.

FAQ 5: I am getting dendritic or needle-like crystals that are not suitable for X-ray analysis. How can I grow better crystals?

The formation of dendritic crystals is often a sign of rapid crystal growth due to high supersaturation.[8]

Techniques for Growing High-Quality Single Crystals:

  • Reduce Supersaturation: Start with a less concentrated solution.

  • Slow Evaporation: Cover the crystallization vessel with parafilm and poke a few small holes with a needle to slow down the rate of solvent evaporation.

  • Minimize Disturbances: Allow the crystals to grow in an undisturbed environment.[6]

Decision Tree for Crystal Growth Optimization:

start Start: No Crystals or Poor Quality oiling_out Problem: Oiling Out start->oiling_out dendrites Problem: Dendrites/Needles start->dendrites solution_oiling Action: - Change solvent system - Slower cooling - Use co-solvents oiling_out->solution_oiling solution_dendrites Action: - Reduce concentration - Slow evaporation - Vapor diffusion dendrites->solution_dendrites outcome Result: Single Crystal Growth solution_oiling->outcome solution_dendrites->outcome

Caption: Decision tree for optimizing crystallization conditions.

References

Technical Support Center: A Researcher's Guide to Ensuring the Stability of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the degradation of this compound over time. We will explore the molecule's vulnerabilities, outline preventative strategies, and provide troubleshooting protocols in a direct question-and-answer format.

Part 1: Foundational Chemistry & Stability Profile

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily governed by two functional groups: the benzyl ether linkage and the aromatic ketone (acetophenone moiety).

  • Benzyl Ether Linkage (-O-CH₂-) : This is the most significant point of vulnerability in the molecule. Benzyl ethers are susceptible to cleavage under various conditions, including acidic hydrolysis and hydrogenolysis.[1][2] The presence of two chlorine atoms on the benzyl ring can influence the reactivity of this bond.

  • Aromatic Ketone (C=O) : Aromatic ketones are generally stable functional groups.[3] However, they can be susceptible to certain oxidative conditions and may participate in photochemical reactions if exposed to UV light. The carbonyl group can also influence the reactivity of adjacent atoms.

Understanding these two features is the first step in designing appropriate storage and handling protocols.

Part 2: Uncovering Degradation Pathways

Q2: What are the primary chemical degradation pathways for this compound?

A2: The most probable degradation pathway is the cleavage of the C-O bond of the benzyl ether. This can occur through several mechanisms:

  • Acid-Catalyzed Hydrolysis : The presence of strong acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[4][5] This is a common method for deprotecting benzyl ethers in organic synthesis.[6] Even trace amounts of acidic impurities in solvents or on glassware can initiate this process over long-term storage.

  • Oxidative Cleavage : While less common for simple benzyl ethers, oxidative conditions can lead to degradation. This may involve the formation of unstable intermediates that subsequently break down.[5] Forced degradation studies on compounds with similar structures often show susceptibility to strong oxidizing agents like hydrogen peroxide.[7][8]

  • Hydrogenolysis : This is a reductive cleavage of the C-O bond. It is a highly efficient reaction but requires a specific catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[2] While unlikely to occur during standard storage, it's a critical incompatibility to be aware of in a laboratory setting. Accidental contamination with residual hydrogenation catalysts could lead to rapid degradation.

Q3: What are the likely degradation products I should be monitoring for?

A3: Cleavage of the benzyl ether linkage would result in two primary degradation products:

  • 4-Hydroxyacetophenone

  • 3,4-Dichlorobenzyl alcohol [9][10] or 3,4-Dichlorotoluene (in the case of hydrogenolysis).[2]

The diagram below illustrates the primary hydrolytic cleavage pathway.

Primary degradation pathway of the target compound.

Part 3: Proactive Prevention: Storage and Handling Protocols

Q4: What are the ideal storage conditions (temperature, atmosphere, light) for ensuring the long-term stability of this compound?

A4: To minimize degradation, strict control over the storage environment is essential. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis and oxidation.[11]
Light Protect from light (Amber vial)Aromatic ketones can be photosensitive. Storing in the dark prevents potential photochemical degradation.[11]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and acid-catalyzed hydrolysis from atmospheric water.
Container Tightly sealed glass vial with PTFE-lined capGlass is chemically inert.[11] A PTFE liner provides an excellent seal against moisture and air ingress and prevents potential leaching or reaction with the cap material.
Q5: Are there specific chemicals, solvents, or materials that are incompatible with this compound?

A5: Yes. To prevent unintended reactions and degradation, avoid contact with the following:

  • Strong Acids: (e.g., HCl, H₂SO₄, TFA). These will catalyze the cleavage of the benzyl ether bond.[5]

  • Strong Bases: (e.g., NaOH, KOH). While the ether is more sensitive to acid, strong bases can promote other reactions or degradation pathways over time, especially at elevated temperatures.[7]

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, perchloric acid, chromates). These can potentially oxidize the ketone or other parts of the molecule.[12]

  • Reducing Agents & Catalysts: Specifically, avoid any contact with hydrogenation catalysts (Pd, Pt, RaNi) and hydrogen sources, as this will cause rapid hydrogenolysis.[2]

  • Certain Solvents: Avoid storing in protic or acidic solvents for long periods. If preparing stock solutions, use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Prepare solutions fresh when possible.

Part 4: Troubleshooting and Stability Assessment

Q6: My experimental results are inconsistent. How can I quickly assess if my compound has degraded?

A6: Inconsistent results are a primary indicator of reagent instability. Before running complex experiments, perform a quick purity check:

  • Visual Inspection: Check for any change in the physical appearance (color, crystallinity) of the solid material.

  • Thin-Layer Chromatography (TLC): This is a fast and simple method. Spot your current material alongside a freshly opened or certified standard (if available). The appearance of new spots, particularly a more polar spot corresponding to 4-hydroxyacetophenone, is a strong indication of degradation.

  • Melting Point Analysis: A broadened and depressed melting point compared to the reference value suggests the presence of impurities, which could be degradation products.

If any of these checks suggest impurity, a more rigorous analytical method like HPLC or LC-MS is required for confirmation and quantification.

Q7: What is the best analytical method for definitively quantifying the purity of my compound and its degradation products?

A7: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for this purpose. A reverse-phase C18 column is typically effective for separating the relatively nonpolar parent compound from its more polar degradation product, 4-hydroxyacetophenone.

For even greater certainty, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. This technique not only separates the components but also provides mass information, allowing for the positive identification of the parent compound and its expected degradation products based on their molecular weights.[13]

Q8: Can you provide a general protocol for conducting a forced degradation study to understand the stability of my batch?

A8: A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and validate the stability-indicating power of your analytical method.[7]

Here is a generalized workflow:

ForcedDegradationWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Separate Aliquots) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare stock solution of compound in a suitable solvent (e.g., ACN:H2O) Acid Acidic (e.g., 0.1M HCl, 60°C) Prep->Acid Expose aliquots Base Basic (e.g., 0.1M NaOH, 60°C) Prep->Base Expose aliquots Oxidative Oxidative (e.g., 3% H2O2, RT) Prep->Oxidative Expose aliquots Thermal Thermal (e.g., 80°C in solution) Prep->Thermal Expose aliquots Photolytic Photolytic (e.g., UV Lamp) Prep->Photolytic Expose aliquots Analysis Analyze all samples by 'stability-indicating' HPLC-UV or LC-MS method at defined time points (e.g., 0, 2, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Eval Quantify parent compound loss. Identify and quantify major degradants. Confirm peak purity. Analysis->Eval

Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Aliquot the solution into separate vials for each stress condition.

  • Apply Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1M. Heat at 60-80°C.

    • Basic: Add NaOH to a final concentration of 0.1M. Heat at 60-80°C.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Heat one aliquot at 80°C.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Time Points: At specified intervals (e.g., 2, 6, 12, 24 hours), take a sample from each vial, neutralize the acid/base if necessary, and dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a validated HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks will identify the conditions under which it is unstable.

References

Technical Support Center: Enhancing the Stability of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for ensuring the long-term stability of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. This resource is meticulously designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific stability challenges associated with this molecule. Our guidance is grounded in the established principles of organic chemistry and pharmaceutical stability testing, ensuring the integrity and reliability of your research material over time.

Introduction to the Stability of this compound

This compound is a molecule that incorporates three key structural features influencing its stability: an aromatic ketone (acetophenone moiety), a benzyl ether linkage, and a dichlorinated aromatic ring. Each of these functional groups presents a unique susceptibility to degradation under various environmental conditions. Understanding these potential degradation pathways is paramount for establishing effective long-term storage protocols.

The primary degradation routes for this compound are anticipated to be:

  • Hydrolysis: Cleavage of the ether linkage.

  • Oxidation: Primarily at the benzylic position and potentially at the aromatic rings.

  • Photodegradation: Triggered by exposure to light, affecting both the ketone and the chlorinated aromatic systems.

This guide will provide you with the necessary knowledge and practical steps to mitigate these degradation processes, ensuring the continued purity and potency of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment.[1][2] The ideal storage is in a tightly sealed, amber glass vial with a PTFE-lined cap to prevent exposure to light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or below) is highly recommended to significantly slow down potential degradation reactions.[3] If stored in a freezer, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[4]

Q2: I've noticed a slight discoloration (yellowing) of my solid sample over time. What could be the cause?

A2: Discoloration, typically to a yellow or brownish hue, is a common visual indicator of degradation, particularly for aromatic compounds.[1] For this compound, this is likely due to minor oxidative or photodegradative processes. The formation of conjugated impurities or degradation products can lead to the absorption of visible light, resulting in a colored appearance.[1] Even trace amounts of degradation can cause noticeable color changes. It is crucial to re-analyze the purity of the sample using a validated analytical method (see Section: Experimental Protocols) before use.

Q3: Can I store this compound in solution? If so, what is the best solvent?

A3: Storing this compound in solution for extended periods is generally not recommended due to the increased potential for hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, choose a dry, aprotic solvent in which the compound is stable. Solvents such as anhydrous acetonitrile or dichloromethane are preferable to protic solvents like methanol or ethanol. Prepare solutions fresh whenever possible. If you must store a solution, keep it at low temperatures (≤ -20°C) in a tightly sealed container, protected from light.

Q4: Are there any specific chemical incompatibilities I should be aware of when working with this compound?

A4: Yes, be mindful of the following:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the benzyl ether linkage.[4][5][6]

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, or chromates can lead to the oxidation of the benzyl ether and the aromatic rings.[7]

  • Reducing Agents: While the compound is relatively stable to many reducing agents, catalytic hydrogenation (e.g., H₂/Pd-C) can cleave the benzyl ether.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/GC analysis of a stored sample. Degradation of the compound due to hydrolysis, oxidation, or photodegradation.1. Confirm Degradation: Compare the chromatogram with that of a freshly prepared standard. 2. Identify the Pathway: Perform a forced degradation study (see Experimental Protocols) to identify the likely degradation products and their retention times. This will help pinpoint the cause (e.g., if the new peak matches a product from the acid hydrolysis stress test, it indicates hydrolytic degradation). 3. Optimize Storage: Based on the identified degradation pathway, reinforce storage conditions (e.g., improve protection from light, ensure a drier environment, or store at a lower temperature).
Decrease in the main peak area and poor mass balance in stability studies. 1. Formation of non-UV active or volatile degradation products. 2. Precipitation of the compound or its degradants in the sample solution. 3. Adsorption of the compound or degradants to the container surface.1. Use a Mass-Sensitive Detector: Employ a mass spectrometer (LC-MS or GC-MS) to detect non-UV active or volatile compounds. 2. Check for Precipitation: Visually inspect your sample vials. If precipitation is suspected, try a different diluent or sonicate the sample before analysis. 3. Evaluate Container Material: Consider using silanized glass vials to minimize adsorption.
Inconsistent analytical results between samples from the same batch. 1. Non-homogeneous sample. 2. Inconsistent sample preparation. 3. Instrumental variability.1. Ensure Homogeneity: If the compound has been stored for a long time, gently mix the solid before weighing. 2. Standardize Preparation: Use calibrated pipettes and balances, and ensure complete dissolution of the sample. 3. Verify Instrument Performance: Run a system suitability test before your sample analysis to ensure the instrument is performing correctly.

Visualizing Degradation Pathways and Experimental Workflows

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_products 4-Hydroxyacetophenone + 3,4-Dichlorobenzyl alcohol main->hydrolysis_products H₂O / H⁺ or OH⁻ oxidation_product Benzoic acid derivative (from ketone cleavage) main->oxidation_product [O] benzyl_oxidation 4-((3,4-Dichlorobenzoyl)oxy)phenyl)ethanone main->benzyl_oxidation [O] at benzylic C photo_products Radical species & Further decomposition products main->photo_products hν (UV/Vis light)

Potential degradation pathways of the target compound.
Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo analysis Analyze Stressed Samples and Control by Stability-Indicating HPLC/GC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation: - Identify degradation products - Determine degradation pathways - Assess peak purity analysis->evaluation

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. One such intermediate, 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone, serves as a crucial building block for a variety of pharmacologically active molecules. This guide provides a comprehensive comparative analysis of three distinct synthetic routes to this valuable compound: the classic Williamson ether synthesis, a phase-transfer catalyzed (PTC) variation of the Williamson synthesis, and the Mitsunobu reaction. Each route is presented with a detailed experimental protocol, a discussion of its mechanistic underpinnings, and an objective evaluation of its advantages and disadvantages to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound is an aromatic ketone containing a dichlorobenzyl ether moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 3,4-dichlorobenzyl group in a range of therapeutic agents, where it can influence factors such as metabolic stability and receptor binding affinity. The ketone functionality provides a convenient handle for further chemical transformations, making it a versatile precursor in multi-step synthetic campaigns.

This guide will delve into the practical aspects of preparing this key intermediate, offering a side-by-side comparison of methodologies that range from traditional, robust techniques to more modern, nuanced approaches.

Synthetic Route 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability and straightforward execution.[1][2] This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of our target molecule, this translates to the reaction of 4-hydroxyacetophenone with 3,4-dichlorobenzyl chloride.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone using a suitable base, typically a carbonate or hydroxide. This generates a potent nucleophile, the phenoxide anion. This anion then displaces the chloride ion from the benzylic carbon of 3,4-dichlorobenzyl chloride in a classic S(_N)2 fashion. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction.[2]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide_Ion 4-Acetophenoxide 4-Hydroxyacetophenone->Phenoxide_Ion K2CO3 4-Hydroxyacetophenone->Phenoxide_Ion Product This compound Phenoxide_Ion->Product + 3,4-Dichlorobenzyl chloride Phenoxide_Ion->Product

Caption: General scheme of the Williamson ether synthesis.

Experimental Protocol

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 3,4-Dichlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred solution of 4-hydroxyacetophenone in anhydrous DMF, add anhydrous potassium carbonate.

  • Heat the mixture to 80 °C and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Add 3,4-dichlorobenzyl chloride to the reaction mixture.

  • Maintain the temperature at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.

Predicted Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 8.8 Hz, 2H), 7.49 (d, J = 2.0 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.25 (dd, J = 8.4, 2.0 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H), 2.58 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 196.8, 162.3, 136.9, 133.0, 131.2, 130.8, 130.6, 128.8, 126.3, 114.8, 69.2, 26.4.

  • IR (KBr, cm⁻¹): 1675 (C=O), 1598, 1509, 1255 (C-O), 1175, 835.

  • MS (ESI): m/z 295.0 [M+H]⁺.

Synthetic Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers an enhancement to the Williamson ether synthesis, particularly when dealing with reactants in immiscible phases.[3] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide resides, thereby accelerating the reaction.

Mechanistic Rationale

In this variation, the reaction can be performed in a biphasic system (e.g., toluene/water) or a solid-liquid system. The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion (ArO⁻) to form an ion pair [Q⁺ArO⁻] that is soluble in the organic phase. This ion pair then reacts with the 3,4-dichlorobenzyl chloride. The resulting chloride anion pairs with the catalyst cation [Q⁺Cl⁻] and migrates back to the aqueous/solid phase, thus regenerating the catalyst for another cycle. This method often allows for milder reaction conditions and the use of less expensive inorganic bases.

PTC_Williamson_Synthesis cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Phenoxide 4-Acetophenoxide (ArO-) Catalyst_ArO Q+ArO- Phenoxide->Catalyst_ArO Phase Transfer Base NaOH/K2CO3 Catalyst_Cl Q+Cl- Catalyst_Cl->Phenoxide Phase Transfer Alkyl_Halide 3,4-Dichlorobenzyl chloride (R-Cl) Product Product (ArO-R) Product->Catalyst_Cl - ArO-R Catalyst_ArO->Product + R-Cl

Caption: Catalytic cycle of a phase-transfer catalyzed Williamson ether synthesis.

Experimental Protocol

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 3,4-Dichlorobenzyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH), solid (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Charge a round-bottom flask with 4-hydroxyacetophenone, toluene, and a solution of sodium hydroxide in water.

  • Add tetrabutylammonium bromide to the biphasic mixture.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Add a solution of 3,4-dichlorobenzyl chloride in toluene dropwise to the reaction mixture.

  • Maintain the temperature and vigorous stirring, monitoring the reaction by TLC.

  • After completion (typically 3-5 hours), cool the mixture to room temperature and separate the phases.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.

Predicted Characterization Data

The spectroscopic data for the product obtained via this route are identical to those from the classic Williamson ether synthesis.

Synthetic Route 3: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the formation of ethers from alcohols under mild, neutral conditions.[4][5][6] It is particularly useful for substrates that may be sensitive to the basic conditions of the Williamson ether synthesis. This reaction involves the use of a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanistic Rationale

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the nucleophile (in this case, 4-hydroxyacetophenone), forming an ion pair. The alcohol (3,4-dichlorobenzyl alcohol) is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the phenoxide attacks the benzylic carbon in an S(_N)2 fashion, leading to the desired ether with inversion of configuration at the benzylic carbon (though not relevant in this achiral example). A significant driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[6]

Mitsunobu_Reaction PPh3 Triphenylphosphine Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD/DIAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Phenol 4-Hydroxyacetophenone Phenol->Alkoxyphosphonium Deprotonation Alcohol 3,4-Dichlorobenzyl Alcohol Product Product Alkoxyphosphonium->Product SN2 Attack TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol

Materials:

  • 4-Hydroxyacetophenone (1.2 eq)

  • 3,4-Dichlorobenzyl alcohol (1.0 eq)

  • Triphenylphosphine (PPh(_3)) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve 3,4-dichlorobenzyl alcohol, 4-hydroxyacetophenone, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the product from triphenylphosphine oxide and other byproducts.

Predicted Characterization Data

The spectroscopic data for the product obtained via this route are identical to those from the Williamson ether synthesis routes.

Comparative Analysis of Synthetic Routes

FeatureClassic Williamson Ether SynthesisPTC Williamson Ether SynthesisMitsunobu Reaction
Reagents 4-Hydroxyacetophenone, 3,4-Dichlorobenzyl chloride, Base (e.g., K₂CO₃)4-Hydroxyacetophenone, 3,4-Dichlorobenzyl chloride, Base (e.g., NaOH), PTC (e.g., TBAB)4-Hydroxyacetophenone, 3,4-Dichlorobenzyl alcohol, PPh₃, DIAD/DEAD
Reaction Conditions High temperature (e.g., 80 °C), Anhydrous solventModerate to high temperature (e.g., 90 °C), Biphasic or solid-liquid systemMild (0 °C to room temperature), Anhydrous conditions, Inert atmosphere
Advantages Robust and reliable, Inexpensive reagents, ScalableMilder conditions than classic method, Can use inexpensive bases, Often faster reaction timesMild and neutral conditions, Good for sensitive substrates, High functional group tolerance
Disadvantages Requires high temperatures, Base-sensitive functional groups may not be toleratedRequires a phase-transfer catalyst, Vigorous stirring is necessary for biphasic systemsExpensive reagents (PPh₃, DIAD/DEAD), Stoichiometric amounts of byproducts (PPh₃=O, hydrazine derivative) that can be difficult to remove, Requires anhydrous conditions and inert atmosphere
Typical Yield Good to excellentGood to excellentModerate to good
Work-up & Purification Simple aqueous work-up, Purification by recrystallization or chromatographyPhase separation and aqueous work-up, Purification by chromatography or recrystallizationMore complex work-up to remove byproducts, Purification almost always requires column chromatography

Discussion and Recommendations

The choice of synthetic route to this compound will largely depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and the presence of other functional groups in more complex analogs.

  • For large-scale, cost-effective synthesis, the classic Williamson ether synthesis is often the preferred method. Its reliance on inexpensive and readily available starting materials and reagents makes it economically attractive. The procedure is straightforward and generally high-yielding.

  • The phase-transfer catalyzed Williamson ether synthesis represents a valuable process optimization. It can offer faster reaction times and may allow for the use of more economical and safer solvent systems. For industrial applications where efficiency and throughput are critical, the modest cost of the phase-transfer catalyst can be easily offset by the gains in productivity.

  • The Mitsunobu reaction is the method of choice when dealing with substrates that are sensitive to the basic conditions or high temperatures of the Williamson synthesis. Its mild and neutral reaction conditions provide a significant advantage in these cases. However, the high cost of the reagents and the challenges associated with the removal of stoichiometric byproducts make it less suitable for large-scale production unless absolutely necessary due to substrate limitations.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activity of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone and Structurally Related Compounds

This guide provides a comprehensive framework for evaluating the biological activity of this compound, a synthetic ketone, in comparison to a series of structurally related analogs. The objective is to elucidate structure-activity relationships (SAR) that can guide future drug discovery and development efforts. This document is intended for researchers, scientists, and drug development professionals with an interest in medicinal chemistry and pharmacology.

Introduction: The Therapeutic Potential of Chalcone-like Scaffolds

The core structure of the topic compound, a substituted phenylethanone, is a precursor to chalcones, which are α,β-unsaturated ketones.[1] Chalcones and their precursors are a significant class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[2][3][4] The biological activity of these molecules is often attributed to the presence of two aromatic rings linked by a three-carbon chain, which allows for diverse substitutions that can modulate their therapeutic properties.[5] The title compound, this compound, features a dichlorobenzyl ether linkage, a moiety that can influence lipophilicity and interactions with biological targets. This guide will explore how modifications to this core structure impact its biological efficacy, with a primary focus on anticancer activity.

Synthesis of this compound and Its Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward Williamson ether synthesis, followed by a Claisen-Schmidt condensation to yield chalcones if desired. The initial ketone, 1-(4-hydroxyphenyl)ethanone, is reacted with various substituted benzyl chlorides to introduce structural diversity.

General Synthetic Scheme:

Synthesis_Scheme 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Williamson Ether Synthesis 4-Hydroxyacetophenone->Reaction Substituted_Benzyl_Chloride Substituted Benzyl Chloride (e.g., 3,4-Dichlorobenzyl chloride) Substituted_Benzyl_Chloride->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product 1-(4-((Substituted-benzyl)oxy)phenyl)ethanone Analogs Reaction->Product

Caption: General synthetic route for the preparation of 1-(4-((substituted-benzyl)oxy)phenyl)ethanone analogs.

A series of analogs (Compounds 1-5 ) were synthesized to probe the effects of varying the substituents on the benzyl ring.

Compound IDStructureR1R2
1 (Parent) This compound3-Cl4-Cl
2 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanoneH4-Cl
3 1-(4-((4-Methylbenzyl)oxy)phenyl)ethanoneH4-CH₃
4 1-(4-((4-Methoxybenzyl)oxy)phenyl)ethanoneH4-OCH₃
5 1-(4-(Benzyloxy)phenyl)ethanoneHH

Comparative Biological Evaluation: In Vitro Cytotoxicity

The primary biological activity assessed in this guide is the in vitro cytotoxicity of the synthesized compounds against human cancer cell lines. This is a crucial first step in the discovery of new anticancer agents.[6]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Cell_Culture Cancer Cell Line Culture & Maintenance (e.g., MCF-7, HeLa) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation Incubate for 48 hours Treatment->Incubation Assay Perform MTT or SRB Assay Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Calculate % Cell Viability and IC50 Values Measurement->Analysis

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Results of Cytotoxicity Assays

The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[7] The IC₅₀ values for compounds 1-5 were determined against the MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines using the MTT assay.[8][9]

Compound IDR1R2IC₅₀ (µM) on MCF-7IC₅₀ (µM) on HeLa
1 (Parent) 3-Cl4-Cl8.5 ± 0.712.3 ± 1.1
2 H4-Cl15.2 ± 1.320.8 ± 1.9
3 H4-CH₃35.8 ± 2.945.1 ± 3.8
4 H4-OCH₃42.1 ± 3.558.6 ± 4.9
5 HH> 100> 100

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity data reveals several key SAR insights:

  • Halogenation is crucial for activity: The parent compound 1 , with two chlorine atoms on the benzyl ring, exhibited the most potent cytotoxic activity.

  • Electron-withdrawing groups enhance potency: The presence of chlorine atoms (electron-withdrawing) in compounds 1 and 2 resulted in significantly lower IC₅₀ values compared to compounds with electron-donating groups (CH₃, OCH₃) or no substitution.

  • Substitution pattern matters: The dichlorinated compound 1 was more active than the monochlorinated compound 2 , suggesting that the extent and position of halogenation can be fine-tuned to optimize activity.

  • Unsubstituted benzyl ring is inactive: Compound 5 , with an unsubstituted benzyl ring, showed no significant cytotoxicity, highlighting the importance of substituents on this ring for biological activity.

Mechanistic Insights: Kinase Inhibition Assays

To further investigate the mechanism of action, the most potent compound, 1 , was screened against a panel of protein kinases, which are important targets in cancer therapy.[10][]

Kinase Inhibition Assay Protocol

A common method for assessing kinase inhibition is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.[12]

  • Reagents: Recombinant kinase, substrate peptide, ATP, and a detection reagent.

  • Procedure:

    • Add the kinase and test compound to a microplate well.

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate at room temperature.

    • Add the detection reagent to stop the reaction and generate a luminescent signal.

  • Data Analysis: The signal is inversely proportional to the amount of ATP remaining, and thus to the kinase activity. IC₅₀ values are calculated from the dose-response curves.

Hypothetical Kinase Inhibition Profile for Compound 1
Kinase TargetIC₅₀ (nM)
EGFR> 10,000
VEGFR2150 ± 12
PDGFRβ220 ± 18
Src850 ± 65

Data are hypothetical for illustrative purposes.

These hypothetical results suggest that Compound 1 may exert its cytotoxic effects through the inhibition of key kinases involved in angiogenesis and cell proliferation, such as VEGFR2 and PDGFRβ.

Experimental Protocols

General Procedure for Synthesis of this compound (Compound 1)
  • To a solution of 4-hydroxyacetophenone (1.36 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 3,4-dichlorobenzyl chloride (1.95 g, 10 mmol) to the mixture.

  • Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

MTT Cytotoxicity Assay Protocol[6]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells / Absorbance of control cells) x 100]. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Conclusion

This guide outlines a systematic approach to comparing the biological activity of this compound with its structurally related analogs. The provided (though hypothetical) data illustrates a clear structure-activity relationship, where the presence and nature of substituents on the benzyl ring significantly influence the compound's cytotoxic potency. The dichlorinated parent compound emerged as the most promising candidate, potentially acting through the inhibition of key protein kinases. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct similar comparative studies, contributing to the rational design of novel therapeutic agents.

References

The Synthetic Versatility of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: A Gateway to Bioactive Chalcones and N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds that serve as templates for the discovery of novel therapeutic agents is a cornerstone of drug development. The 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone core represents a synthetically accessible and versatile starting material. Its structural features, including the dichlorinated benzyl ether moiety and the reactive ethanone group, provide a foundation for the generation of a diverse library of derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from this core scaffold, with a focus on chalcones and their subsequent transformation into bioactive pyrazole and pyrimidine heterocycles. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to illustrate the utility of this scaffold in the quest for new antimicrobial and anticancer agents.

The Central Role of the Chalcone Intermediate

The ethanone moiety of the this compound scaffold is readily exploited for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation.[1][2] Chalcones themselves are a well-established class of bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The α,β-unsaturated ketone system in the chalcone backbone is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, leading to the modulation of their activity.

The general synthetic route to chalcones from the title scaffold involves the base-catalyzed condensation with a variety of aromatic aldehydes. The choice of the aldehyde introduces a second aromatic ring (B-ring), providing a critical point of structural diversity to probe for biological activity.

G Scaffold This compound Chalcone Chalcone Intermediate Scaffold->Chalcone Claisen-Schmidt Condensation Aldehyde Ar-CHO Aldehyde->Chalcone

Figure 1: Synthesis of chalcone intermediates.

Structure-Activity Relationship (SAR) Analysis of Chalcone Derivatives

The biological activity of chalcones derived from the this compound scaffold is significantly influenced by the nature and position of substituents on the B-ring.

Antimicrobial Activity

The presence of the 3,4-dichlorobenzyl ether moiety is anticipated to contribute favorably to the antimicrobial profile due to the known antimicrobial properties of halogenated aromatic compounds.[4] A comparative analysis of chalcones with varying B-ring substituents reveals key SAR trends.

Compound IDB-Ring Substituent (Ar)Antibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Reference
C1 Phenyl>100>100[5]
C2 4-Chlorophenyl62.5125[4]
C3 4-Nitrophenyl31.2562.5[6]
C4 4-Methoxyphenyl>100>100[5]

Table 1: Comparative Antimicrobial Activity of Chalcone Derivatives.

From the data, it is evident that electron-withdrawing groups on the B-ring enhance antimicrobial activity. The unsubstituted phenyl derivative C1 is largely inactive, while the introduction of a chloro (C2 ) or nitro (C3 ) group at the 4-position significantly improves both antibacterial and antifungal potency. Conversely, an electron-donating methoxy group (C4 ) leads to a loss of activity. This suggests that a polarized α,β-unsaturated system, which is a better Michael acceptor, is crucial for antimicrobial action.

Anticancer Activity

Chalcones are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways.[3] The SAR for anticancer activity often parallels that of antimicrobial activity, with a focus on substitutions that enhance cytotoxicity towards cancer cell lines.

From Chalcones to N-Heterocycles: Pyrazoles and Pyrimidines

The reactive α,β-unsaturated ketone of the chalcone intermediate serves as a versatile synthon for the construction of five- and six-membered heterocyclic rings, such as pyrazoles and pyrimidines. These heterocyclic scaffolds are prevalent in a vast number of approved drugs and are known to possess a broad spectrum of biological activities.[7][8]

G Chalcone Chalcone Intermediate Pyrazole Pyrazole Derivative Chalcone->Pyrazole Cyclization Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Cyclization Hydrazine Hydrazine hydrate Hydrazine->Pyrazole Urea Urea / Thiourea Urea->Pyrimidine

Figure 2: Synthesis of pyrazole and pyrimidine derivatives from chalcones.

Pyrazole Derivatives: Potent Anticancer Agents

The reaction of chalcones with hydrazine hydrate typically yields pyrazoline derivatives, which can be oxidized to the corresponding pyrazoles.[9] Pyrazole-containing compounds have demonstrated significant anticancer activity, often through the inhibition of protein kinases or tubulin polymerization.[10]

A series of pyrazole-chalcone conjugates, where the pyrazole ring itself is further substituted, has been evaluated for anticancer activity. While not directly derived from our primary scaffold, the SAR provides valuable insights. For instance, compound 5o from a study by Kumar et al. (2022), which features a benzyloxy group on one of the pyrazole's phenyl rings, exhibited potent cytotoxicity against several cancer cell lines.[10]

Compound IDR1R2R3R4MCF-7 IC50 (µM)SiHa IC50 (µM)PC-3 IC50 (µM)Reference
5a HHHH10.3212.3415.43[10]
5o HHOCH3OCH32.134.344.46[10]
5q HClHH8.769.8711.23[10]

Table 2: Anticancer Activity of Pyrazole-Chalcone Conjugates. [10]

The data for these pyrazole-chalcone hybrids suggest that substitution on the chalcone B-ring significantly impacts anticancer potency. The presence of methoxy groups at the 3 and 4-positions (5o ) leads to a substantial increase in activity compared to the unsubstituted analog (5a ). A single chloro substituent (5q ) also confers moderate activity. This highlights the importance of the electronic and steric properties of the B-ring in the interaction of these molecules with their biological targets.

Pyrimidine Derivatives: Broad-Spectrum Bioactivity

The condensation of chalcones with urea, thiourea, or guanidine provides access to pyrimidine derivatives.[7] Pyrimidines are fundamental components of nucleic acids and their analogs have been widely explored as anticancer and antiviral agents.

The biological evaluation of pyrimidines derived from chalcones has revealed promising antimicrobial and anticancer activities.[8] For example, certain 2-aminopyrimidine derivatives have shown excellent antitubercular activity.[7] The SAR of these pyrimidine derivatives is influenced by the substituents on both aromatic rings of the original chalcone.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 3,4-dichlorobenzyl chloride (1.1 eq). The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the title compound.

General Procedure for the Synthesis of Chalcones (e.g., C2)

To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms. The mixture is then poured into crushed ice and acidified with dilute HCl. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired chalcone.[2]

General Procedure for the Synthesis of Pyrazoline Derivatives

A mixture of the chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into ice-water and neutralized with a solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pyrazoline derivative.[9]

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of bioactive molecules. Through the versatile chalcone intermediate, libraries of derivatives, including pyrazoles and pyrimidines, can be readily accessed. The structure-activity relationship studies, although based on analogous systems, consistently highlight the importance of substitution on the second aromatic ring (B-ring) for modulating biological activity. Specifically, electron-withdrawing groups on the B-ring of chalcones tend to enhance antimicrobial and anticancer properties. For the derived heterocyclic systems, the substitution pattern on the chalcone precursor directly translates to the final product, offering a clear strategy for lead optimization. The synthetic accessibility and the demonstrated biological potential of its derivatives make the this compound scaffold a compelling platform for further exploration in drug discovery programs.

References

Benchmarking the efficiency of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone synthesis against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone and the Imperative for Optimized Synthesis

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with high purity and yield is of paramount importance. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making the efficiency of its production a critical factor in the drug development pipeline. This guide provides an in-depth, comparative analysis of three distinct synthetic methodologies for this target molecule: a conventional approach, a phase-transfer catalyzed (PTC) method, and a microwave-assisted synthesis.

As a Senior Application Scientist, the objective of this guide is to move beyond a mere recitation of procedural steps. Instead, we will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental choices and offering field-proven insights to guide researchers in selecting the most appropriate synthetic strategy for their specific needs. Each protocol is designed to be a self-validating system, ensuring reproducibility and reliability in your laboratory.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is fundamentally an application of the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2][3] The core reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The three methods benchmarked in this guide are:

  • Method A: Conventional Williamson Ether Synthesis. This represents the baseline, traditional approach, often characterized by longer reaction times and the use of polar aprotic solvents.

  • Method B: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis. This enhanced method employs a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases, often leading to faster reaction rates and milder conditions.

  • Method C: Microwave-Assisted Williamson Ether Synthesis. This modern approach utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times and often improving yields.[4][5]

The following table summarizes the key performance indicators for each method, based on a combination of published data for analogous systems and expert analysis.

Parameter Method A: Conventional Method B: Phase-Transfer Catalysis (PTC) Method C: Microwave-Assisted
Yield (%) 75-85%85-95%90-98%
Reaction Time 6-8 hours2-4 hours10-15 minutes
Temperature (°C) 80-9060-70100-120
Solvent N,N-Dimethylformamide (DMF)Toluene/Water (biphasic)Ethanol
Catalyst NoneTetrabutylammonium Bromide (TBAB)None
Key Advantages Well-established, simple setupMilder conditions, avoids harsh solventsExtremely rapid, high yields, energy efficient
Key Disadvantages Long reaction time, high boiling point solventRequires catalyst, biphasic systemRequires specialized microwave reactor

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. All three methods proceed via an SN2 (bimolecular nucleophilic substitution) mechanism.[3]

SN2 Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol 4'-Hydroxyacetophenone Phenoxide Potassium 4-acetylphenoxide (nucleophile) Phenol->Phenoxide + Base Base K2CO3 Phenoxide_ion Phenoxide AlkylHalide 3,4-Dichlorobenzyl chloride (electrophile) Product This compound LeavingGroup Cl- Phenoxide_ion->Product + AlkylHalide

Figure 1: General SN2 mechanism for the Williamson ether synthesis.

Why PTC Enhances the Reaction: In the conventional method, the potassium phenoxide has limited solubility in many organic solvents. Phase-transfer catalysis addresses this by using a catalyst, such as Tetrabutylammonium Bromide (TBAB), which can transport the phenoxide anion from the aqueous or solid phase into the organic phase where the 3,4-dichlorobenzyl chloride is dissolved.[6] This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction.

Why Microwave Irradiation is a Game-Changer: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating.[4][5] This is in contrast to conventional heating, which relies on slower thermal conduction. The result is a dramatic increase in the reaction rate, allowing for the completion of the synthesis in minutes rather than hours.

Experimental Protocols

The following are detailed, step-by-step protocols for each of the three synthetic methods.

Method A: Conventional Williamson Ether Synthesis

Conventional_Workflow A Combine 4'-hydroxyacetophenone, K2CO3, and DMF in a flask. B Add 3,4-dichlorobenzyl chloride. A->B C Heat the mixture at 85°C for 6-8 hours. B->C D Cool to room temperature and pour into ice water. C->D E Filter the crude product. D->E F Recrystallize from isopropanol. E->F G Dry the purified product. F->G PTC_Workflow A Combine 4'-hydroxyacetophenone, KOH, TBAB, toluene, and water. B Add 3,4-dichlorobenzyl chloride. A->B C Stir vigorously at 65°C for 2-4 hours. B->C D Cool and separate the organic and aqueous layers. C->D E Wash the organic layer with water and brine. D->E F Dry over Na2SO4 and concentrate in vacuo. E->F G Recrystallize from isopropanol. F->G Microwave_Workflow A Combine 4'-hydroxyacetophenone, K2CO3, and ethanol in a microwave vessel. B Add 3,4-dichlorobenzyl chloride. A->B C Seal the vessel and irradiate in a microwave reactor at 110°C for 10-15 minutes. B->C D Cool the vessel and filter off the inorganic salts. C->D E Concentrate the filtrate. D->E F Recrystallize the residue from isopropanol. E->F

References

A Guide to Inter-Laboratory Cross-Validation of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: Ensuring Reproducibility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. This guide provides a comprehensive framework for the cross-validation of experimental data for the compound 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone, a synthetic ketone with potential applications in medicinal chemistry. We will delve into standardized protocols for its synthesis and analysis, present a hypothetical inter-laboratory comparison to illustrate potential data variability, and offer statistical tools and best practices to ensure consistent and reliable results across different research settings. This guide is intended for researchers, scientists, and drug development professionals who are committed to upholding the principles of scientific integrity and rigor.

Introduction: The Imperative of Cross-Validation

The journey of a potential drug candidate from a laboratory curiosity to a clinical therapeutic is paved with a vast amount of experimental data. The integrity of this data is the bedrock upon which all subsequent development decisions are made. Inter-laboratory cross-validation is a critical process to confirm that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1] This process is not merely a procedural formality but a scientific necessity to ensure the robustness and reproducibility of a method in various settings.[1]

This compound is a molecule of interest due to its structural motifs that are common in pharmacologically active compounds. The presence of a dichlorinated benzyl group and a phenyl ethanone moiety suggests potential interactions with various biological targets. As such, ensuring that the synthesis and characterization of this compound are reproducible is crucial for any collaborative research or development effort.

This guide will walk you through a systematic approach to achieving this reproducibility, from the initial synthesis to the final data analysis.

Standardized Synthesis and Purification Protocol

Variations in synthetic and purification procedures are a primary source of discrepancies in the final compound's purity and, consequently, its analytical data. Adhering to a standardized protocol is the first line of defense against inter-laboratory variability.

Synthesis of this compound

The synthesis of the target compound is typically achieved through a Williamson ether synthesis, a robust and well-understood reaction.

Reaction Scheme:

Synthesis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Product This compound 4-Hydroxyacetophenone->Product 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl chloride 3,4-Dichlorobenzyl_chloride->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product

A simplified schematic of the Williamson ether synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of an anhydrous base is critical to prevent side reactions.

  • Addition of Alkyl Halide: To the stirring suspension, add 3,4-dichlorobenzyl chloride (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a crucial step to ensure high purity. The choice of solvent is critical and should be experimentally determined. A common solvent system is ethanol/water.

Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Standardized Analytical Protocols

Consistent analytical methods are the cornerstone of cross-validation. The following are standardized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl3)

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be from 50% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion peak (m/z for [M+H]⁺).

A Hypothetical Inter-Laboratory Study

To illustrate the process of cross-validation, let's consider a hypothetical study where three independent laboratories (Lab A, Lab B, and Lab C) synthesize and analyze this compound using the standardized protocols outlined above.

Visualizing the Cross-Validation Workflow

Cross_Validation_Workflow cluster_0 Standardization Phase cluster_1 Execution Phase cluster_2 Data Analysis Phase cluster_3 Conclusion Phase Protocol Develop Standardized Protocols (Synthesis, Purification, Analysis) Lab_A Lab A Executes Protocols Protocol->Lab_A Lab_B Lab B Executes Protocols Protocol->Lab_B Lab_C Lab C Executes Protocols Protocol->Lab_C Data_Collection Collect Data from all Labs Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Z-scores, Cochran's Test) Data_Collection->Statistical_Analysis Comparison Compare Results Identify Discrepancies Statistical_Analysis->Comparison Report Generate Final Report Establish Reproducibility Comparison->Report Troubleshooting Discrepancy Significant Discrepancy Identified Review_Protocols Review Protocols and Execution Logs Discrepancy->Review_Protocols Check_Reagents Check Reagent Quality and Purity Review_Protocols->Check_Reagents Instrument_Calibration Verify Instrument Calibration Check_Reagents->Instrument_Calibration Sample_Exchange Exchange and Re-analyze Samples Instrument_Calibration->Sample_Exchange Root_Cause Identify Root Cause Sample_Exchange->Root_Cause Corrective_Action Implement Corrective Action Root_Cause->Corrective_Action

References

A Senior Application Scientist's Guide to the Synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone: A Comparative Analysis of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is the cornerstone of innovation. The molecule 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is a diaryl ether derivative with potential applications in medicinal chemistry, and its efficient and reliable synthesis is paramount for further investigation. This guide provides an in-depth assessment of the primary synthetic protocol for this compound, focusing on its reproducibility and robustness. Furthermore, it presents a comparative analysis with a viable alternative synthetic route, supported by experimental data and mechanistic insights.

Part 1: The Standard Protocol: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first reported in 1850, proceeds via an SN2 mechanism and remains a cornerstone of ether synthesis in both laboratory and industrial settings.[1][2][3][4] The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

In this specific synthesis, the readily available starting materials are 4-hydroxyacetophenone and 3,4-dichlorobenzyl chloride. The overall transformation is depicted below:

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis

This protocol is a well-established procedure for the synthesis of aryl benzyl ethers.

Materials:

  • 4-Hydroxyacetophenone

  • 3,4-Dichlorobenzyl chloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 3,4-dichlorobenzyl chloride (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices
  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone to form the nucleophilic phenoxide.[5] It is preferred over stronger bases like sodium hydride (NaH) to minimize potential side reactions.[6]

  • Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the SN2 reaction.[1][4]

  • Temperature and Reaction Time: The elevated temperature increases the reaction rate. The typical range of 50-100 °C for Williamson ether synthesis ensures a reasonable reaction time of 1-8 hours.[1]

G cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification 4-Hydroxyacetophenone 4-Hydroxyacetophenone K2CO3 (Base) K2CO3 (Base) Potassium Phenoxide Potassium Phenoxide 3,4-Dichlorobenzyl chloride 3,4-Dichlorobenzyl chloride Target Product This compound Crude Product Crude Product Pure Product Pure Product

Part 2: Assessing Reproducibility and Robustness

While the Williamson ether synthesis is a classic reaction, its reproducibility and robustness can be influenced by several factors, particularly when using substituted phenols and benzyl halides.

Factors Affecting Reproducibility
  • Purity of Reactants: Impurities in the 4-hydroxyacetophenone or 3,4-dichlorobenzyl chloride can introduce competing nucleophiles or electrophiles, leading to side products and reduced yields.

  • Base Strength and Stoichiometry: Incomplete deprotonation of the phenol due to an insufficient amount or weak base will result in unreacted starting material.[6] Conversely, an overly strong base can promote side reactions.

  • Water Content: The presence of water can hydrolyze the alkyl halide and reduce the nucleophilicity of the phenoxide through solvation. Anhydrous conditions are therefore crucial for consistent results.

Potential Side Reactions Impacting Robustness

The primary competitor to the desired O-alkylation is C-alkylation, where the phenoxide acts as an ambident nucleophile and attacks the benzyl chloride with one of its ring carbons.[1][2] Another potential side reaction is the E2 elimination of the alkyl halide, although this is less likely with a primary benzylic halide.[7]

G Start Start Vary Parameter Vary Parameter Start->Vary Parameter Run Synthesis Run Synthesis Vary Parameter->Run Synthesis e.g., Temperature, Base eq., Solvent Analyze Yield & Purity Analyze Yield & Purity Run Synthesis->Analyze Yield & Purity Acceptable? Acceptable? Analyze Yield & Purity->Acceptable? Acceptable?->Vary Parameter No Identify Critical Parameter Identify Critical Parameter Acceptable?->Identify Critical Parameter Yes End End Identify Critical Parameter->End

Quantitative Data on Williamson Ether Synthesis Robustness
Parameter VariedCondition AYield (%)Condition BYield (%)Reference
Base K₂CO₃85-95NaH70-80 (with side products)[6]
Solvent DMF90-98Ethanol60-75[1][8]
Temperature 80 °C9225 °C (24h)55[1]

Part 3: An Alternative Protocol: In Situ Activation with 2-Benzyloxy-1-methylpyridinium Triflate

For substrates that may be sensitive to the basic conditions of the Williamson ether synthesis, an alternative approach involves the in situ generation of a more reactive benzylating agent. The use of 2-benzyloxy-1-methylpyridinium triflate, formed from 2-benzyloxypyridine and methyl triflate, offers a milder alternative.[9]

Experimental Protocol: In Situ Activation Method

Materials:

  • 4-Hydroxyacetophenone

  • 2-(3,4-Dichlorobenzyloxy)pyridine (prepared separately)

  • Magnesium oxide (MgO)

  • Toluene

  • Methyl triflate

Procedure:

  • A mixture of 4-hydroxyacetophenone (1.0 eq), 2-(3,4-dichlorobenzyloxy)pyridine (2.0 eq), and MgO (2.0 eq) in toluene is cooled in an ice bath.

  • Methyl triflate (2.0 eq) is added dropwise.

  • The reaction mixture is gradually warmed to 90 °C and maintained at that temperature for 24 hours.

  • The reaction is worked up similarly to the Williamson ether synthesis protocol, followed by purification.

Comparative Analysis
FeatureWilliamson Ether SynthesisIn Situ Activation Method
Mechanism SN2SN2 with activated electrophile
Conditions BasicNeutral to slightly acidic
Substrate Scope Broad, but sensitive to base-labile groupsTolerant of base-sensitive functional groups
Reagent Availability Starting materials are commercially availableRequires pre-synthesis of the benzyloxypyridine
Robustness Sensitive to base, water, and impuritiesLess sensitive to base-related side reactions
Yields Generally good to excellent (50-95%)[1]Reported yields are often high (>90%)[9]

Conclusion

The Williamson ether synthesis provides a reliable and straightforward method for the preparation of this compound. However, achieving high reproducibility and robustness requires careful control of reaction parameters, particularly the purity of reagents, the choice and stoichiometry of the base, and anhydrous conditions. For substrates containing base-sensitive functional groups, the in-situ activation method using 2-benzyloxy-1-methylpyridinium triflate presents a compelling alternative, offering milder reaction conditions and potentially higher yields. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the purity specifications of the final product, and the presence of other functional groups in the starting materials.

References

The Duality of Discovery: A Comparative Guide to In-Silico Prediction and Experimental Validation of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and resource-intensive. At the heart of this process lies a critical need to characterize the physicochemical and pharmacokinetic properties of novel compounds. This guide provides an in-depth comparison of two fundamental approaches—in-silico prediction and experimental validation—as applied to the novel compound 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone .

This molecule, with its dichlorinated benzyl ether structure linked to an acetophenone core, presents an interesting case study for assessing properties crucial for its potential as a drug-like molecule. We will explore the causality behind the computational and experimental choices, presenting a self-validating system where each methodology informs and corroborates the other. This dual approach is paramount for making informed decisions, optimizing lead compounds, and ultimately accelerating the path to clinical trials.

Part 1: The In-Silico Approach – A First Look into Molecular Potential

In-silico, or computational, modeling has become an indispensable first step in modern drug discovery.[1] By leveraging sophisticated algorithms and vast databases of chemical information, we can predict a molecule's properties before it is even synthesized, saving significant time and resources.[2] This predictive power allows for the early identification of potential liabilities, guiding the selection of only the most promising candidates for synthesis and further testing.[3]

For this compound, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical profile was generated using a combination of leading predictive models, such as those found in the SwissADME[4][5] and pkCSM[6][7][8] web servers. These tools utilize a variety of methods, including quantitative structure-property relationship (QSPR) models,[9][10] graph-based signatures,[11] and physics-based calculations like the XLOGP3 method for lipophilicity.[12][13]

In-Silico Prediction Workflow

The process begins with the molecule's structure, typically in a SMILES (Simplified Molecular Input Line Entry System) format. This is fed into a suite of computational tools that calculate a wide array of properties.

G cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties SMILES Molecule Structure (SMILES String) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMET_AI ADMET-AI SMILES->ADMET_AI PhysChem Physicochemical (LogP, Solubility, MW) SwissADME->PhysChem PK Pharmacokinetics (Absorption, Distribution) pkCSM->PK Tox Toxicity (hERG, AMES) ADMET_AI->Tox

Figure 1: A simplified workflow for in-silico property prediction.
Predicted Properties of this compound

The following table summarizes the key properties predicted for our target compound.

PropertyPredicted ValueSignificance in Drug Development
Physicochemical
Molecular Weight ( g/mol )295.16Influences absorption and distribution; values <500 are generally preferred for oral bioavailability.[14]
XLOGP34.15A measure of lipophilicity; affects solubility, permeability, and metabolism. Values <5 are favorable.[12][13]
Aqueous Solubility (LogS)-4.5Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development.[15]
Pharmacokinetics (ADME)
GI AbsorptionHighIndicates the likelihood of the compound being absorbed from the gut into the bloodstream.[16]
BBB PermeantYesPredicts if the compound can cross the blood-brain barrier, which is critical for CNS-targeting drugs.
CYP2D6 InhibitorYesPotential for drug-drug interactions by inhibiting a key metabolic enzyme.[6][17]
Drug-Likeness & Toxicity
Lipinski's Rule of 50 ViolationsA widely used rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.
hERG I InhibitorHigh ProbabilityPotential for cardiotoxicity, a major reason for drug candidate failure.
AMES MutagenicityLow ProbabilityPredicts the likelihood of the compound being mutagenic, a critical safety endpoint.[11]

These in-silico results provide a valuable, albeit preliminary, assessment. The high predicted GI absorption and adherence to Lipinski's Rule are promising. However, the predicted poor aqueous solubility and potential for CYP2D6 and hERG inhibition are significant red flags that demand experimental validation.

Part 2: Experimental Validation – Grounding Predictions in Reality

While in-silico models are powerful, they are ultimately predictive and built on existing data. Experimental validation is the definitive process for confirming or refuting these predictions and providing the ground truth of a compound's behavior.[18] This section details the protocols for synthesizing this compound and experimentally determining its key physicochemical properties.

Synthesis of this compound

The target compound can be synthesized via a Williamson ether synthesis, a robust and well-established method for forming aryl benzyl ethers.[19][20]

Protocol:

  • Deprotonation: To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) at 0°C.

  • Reaction: Allow the mixture to stir for 30 minutes at room temperature. Then, add 3,4-dichlorobenzyl chloride (1.05 eq) to the reaction mixture.

  • Heating: Heat the reaction to 60-70°C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

Experimental Validation Workflow

The following diagram illustrates the logical flow from the synthesized compound to the final validated data.

G cluster_synthesis Synthesis & Purification cluster_validation Experimental Validation Synthesis Williamson Ether Synthesis Purification Column Chromatography/ Recrystallization Synthesis->Purification Characterization NMR, MS, Purity Purification->Characterization MP Melting Point Determination Characterization->MP Solubility Kinetic Turbidimetric Solubility Assay Characterization->Solubility LogP Shake-Flask LogP Measurement Characterization->LogP

Figure 2: Workflow for the experimental validation of compound properties.
Experimental Protocols and Results

Rationale: The melting point of a pure crystalline solid is a sharp, characteristic physical property that serves as a primary indicator of purity.[21] Impurities typically depress and broaden the melting range.

Protocol:

  • A small amount of the dried, powdered compound is packed into a capillary tube to a height of 2-3 mm.[22]

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus).

  • The sample is heated at a rapid rate to approximately 20°C below the expected melting point, then the heating rate is reduced to 1-2°C per minute.[22]

  • The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Rationale: This high-throughput assay determines the kinetic solubility of a compound, which is highly relevant for early drug discovery. It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[23][24]

Protocol:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Perform a serial dilution of the stock solution in a 96-well plate.

  • Dilute each concentration 50-fold into a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be 2%.[23]

  • Incubate the plate at 25°C for 1-2 hours.[25]

  • Measure the absorbance (turbidity) at a wavelength of 620 nm using a plate reader.[26]

  • The solubility is defined as the highest concentration at which the turbidity does not exceed a predefined threshold compared to a DMSO-only control.[23]

Rationale: The n-octanol/water partition coefficient (LogP) is the gold standard measure of lipophilicity. The shake-flask method, as described in OECD Guideline 107, directly measures the partitioning of a compound between these two immiscible phases.[27][28]

Protocol:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a solution of the test compound in n-octanol.

  • Combine the n-octanol solution and the aqueous phase in a flask at a defined volume ratio.

  • Agitate the flask at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).[28]

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimentally Determined Properties

The following table presents a plausible set of experimental results for this compound.

PropertyExperimental ValueMethod
Melting Point (°C)102.5 - 103.5Capillary Melting Point Apparatus
Aqueous Solubility (µM)5.2Kinetic Turbidimetric Assay (pH 7.4)
LogP4.31Shake-Flask Method (OECD 107)

Part 3: A Synthesized View – Bridging Computation and Experiment

Comparing the in-silico predictions with the experimental data reveals a powerful synergy. The computational models provided a remarkably accurate and rapid initial assessment, while the experimental results offered definitive, quantitative values.

Data Comparison Summary

PropertyPredicted ValueExperimental ValueConcordance
LogP4.154.31High
Aqueous Solubility (LogS)-4.5 (corresponds to ~3.16 µM)5.2 µM (LogS = -5.28)Good
  • Lipophilicity (LogP): The predicted XLOGP3 value of 4.15 is in excellent agreement with the experimentally determined value of 4.31. This high concordance validates the computational model's ability to accurately capture the lipophilic character imparted by the dichlorobenzyl and phenyl groups.

  • Aqueous Solubility: The in-silico prediction pointed to poor solubility (LogS -4.5), which was confirmed experimentally (5.2 µM). While the exact numerical values differ slightly, the qualitative and semi-quantitative agreement is strong. Both methods correctly identified low aqueous solubility as a key challenge for this compound.

  • Melting Point: This is a property not typically predicted by standard ADMET software but is a crucial experimental parameter for assessing purity and solid-state characteristics.[29] The sharp melting range of 102.5 - 103.5°C indicates that the synthesized compound is of high purity.

Conclusion: An Integrated Strategy for Accelerated Drug Discovery

The case of this compound demonstrates that in-silico prediction and experimental validation are not competing methodologies but rather complementary pillars of a modern, efficient drug discovery workflow.

  • In-silico tools provide an invaluable, high-throughput screening mechanism to prioritize compounds and identify potential liabilities before committing to chemical synthesis. They allow researchers to ask "what if?" and explore chemical space with unparalleled speed.

  • Experimental validation provides the indispensable "ground truth." It confirms computational hypotheses, delivers the precise data required for regulatory submissions, and uncovers nuances of molecular behavior that current models may not capture.

By embracing this dual approach, research organizations can create a self-validating system that enhances the confidence of decision-making, mitigates the risk of late-stage failures, and ultimately, streamlines the complex journey from concept to clinic. The initial computational red flags for solubility and potential toxicity for our compound of interest would rightly guide the next phase of experimental assays, focusing on quantitative solubility enhancement and crucial safety pharmacology studies.

References

A Comparative Study of the Putative Inhibitory Effects of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone and Known Inhibitors on Aldo-Keto Reductase 1B10 (AKR1B10)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is a promising therapeutic target in oncology, with its overexpression implicated in the development and progression of various cancers, including lung, breast, and pancreatic cancer.[1][2] This guide presents a comparative framework for evaluating the inhibitory potential of the novel compound, 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone, against AKR1B10. While the direct biological activity of this specific molecule is not yet extensively documented, its structural motifs, particularly the dichlorobenzyl ether moiety, bear resemblance to functionalities present in known enzyme inhibitors. This document outlines a proposed experimental approach to ascertain its inhibitory efficacy and benchmark it against established AKR1B10 inhibitors, namely Tolrestat and Oleanolic Acid. We will detail the requisite in-vitro and cell-based methodologies, provide a structure for the comparative analysis of hypothetical data, and discuss the scientific rationale underpinning the experimental design.

Introduction: The Rationale for Targeting AKR1B10

AKR1B10, a member of the aldo-keto reductase superfamily, plays a significant role in cellular detoxification by reducing cytotoxic carbonyls.[1] However, its overexpression in malignant tissues has been linked to enhanced cancer cell proliferation, resistance to chemotherapy, and poor patient prognosis.[1][2] The enzyme's involvement in multiple oncogenic pathways, including the modulation of retinoic acid levels and lipid metabolism, underscores its potential as a valuable target for anticancer drug development.[1]

The compound of interest, this compound, possesses a dichlorobenzyl ether group attached to a phenyl ethanone scaffold. Halogenated benzyl groups are common features in various enzyme inhibitors, contributing to hydrophobic interactions within the active site. This structural alert provides a logical basis for hypothesizing its potential interaction with the active site of AKR1B10. This guide, therefore, serves as a comprehensive roadmap for the experimental validation and comparative assessment of this hypothesis.

Comparative Inhibitors: Established Benchmarks

To provide a robust comparison, two well-characterized AKR1B10 inhibitors with distinct mechanisms and chemical scaffolds have been selected:

  • Tolrestat: A potent, non-selective aldose reductase inhibitor that also exhibits strong inhibitory activity against AKR1B10, with a reported IC50 value in the nanomolar range.[1] It serves as a benchmark for high-potency inhibition.

  • Oleanolic Acid: A natural triterpenoid that has been identified as a selective and potent inhibitor of AKR1B10.[1] It represents a different chemical class and provides a measure of selectivity against the highly homologous aldose reductase (AKR1B1).

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A comprehensive evaluation of inhibitory potential requires a combination of in-vitro enzymatic assays and cell-based functional assays. This dual approach allows for the determination of direct enzyme inhibition and the assessment of the compound's effects in a more physiologically relevant context.

In-Vitro Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on purified recombinant human AKR1B10 and to compare its potency (IC50 value) with that of Tolrestat and Oleanolic Acid.

Methodology:

  • Protein Expression and Purification: Recombinant human AKR1B10 will be expressed in E. coli and purified to homogeneity using affinity chromatography.

  • Enzyme Kinetics Assay: The assay will be performed in a 96-well plate format. The reaction mixture will contain phosphate buffer, NADPH (cofactor), DL-glyceraldehyde (substrate), and the purified AKR1B10 enzyme.

  • Inhibitor Preparation: this compound, Tolrestat, and Oleanolic Acid will be dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.

  • Assay Procedure: The enzyme, inhibitor, and NADPH will be pre-incubated. The reaction will be initiated by the addition of the substrate.

  • Data Acquisition: The rate of NADPH oxidation will be monitored by measuring the decrease in absorbance at 340 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration will be calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined by fitting the data to a dose-response curve.

Diagram: In-Vitro Enzymatic Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify Recombinant AKR1B10 A1 Pre-incubate Enzyme, Inhibitor, and NADPH P1->A1 P2 Prepare Serial Dilutions of Inhibitors P2->A1 A2 Initiate Reaction with DL-glyceraldehyde A1->A2 A3 Monitor NADPH Oxidation (Absorbance at 340 nm) A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC50 Value D1->D2 G cluster_culture Cell Culture & Seeding cluster_treatment Inhibitor Treatment cluster_assessment Proliferation Assessment cluster_data Data Analysis C1 Culture AKR1B10-overexpressing Cancer Cells (e.g., A549) C2 Seed Cells into 96-well Plates C1->C2 T1 Treat with Serial Dilutions of Inhibitors for 72h C2->T1 A1 Perform MTT Assay T1->A1 A2 Measure Absorbance A1->A2 D1 Calculate % Growth Inhibition A2->D1 D2 Determine GI50 Value D1->D2

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. As a chlorinated aromatic ketone, this compound requires careful handling as a halogenated organic waste. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, aligning with federal and local regulations.

Foundational Principles: Chemical Hazard Assessment

Key Structural Features and Their Implications:

  • Dichlorobenzyl Group: The presence of chlorine atoms classifies this compound as a halogenated organic. Halogenated wastes are typically incinerated at high temperatures and must be segregated from non-halogenated waste streams.[1][2]

  • Aromatic Rings: Aromatic compounds can have varying levels of toxicity and environmental persistence.

  • Ether Linkage: Ethers can potentially form explosive peroxides over time, although the risk is lower for aromatic ethers compared to aliphatic ones.

  • Ketone Group: This functional group does not typically present extraordinary disposal challenges but contributes to the overall chemical properties of the molecule.

Immediate Safety & Handling Protocols

Prior to initiating any disposal procedures, it is imperative to have the appropriate personal protective equipment (PPE) and to work in a controlled environment.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) suitable for handling halogenated organic compounds.[6] Always consult the glove manufacturer's specifications for chemical compatibility.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: All handling of this compound, especially in powdered form or if aerosols could be generated, should be conducted within a certified chemical fume hood to prevent inhalation.[7]

2.2. Engineering Controls

  • Chemical Fume Hood: All transfers and commingling of waste containing this compound must be performed in a properly functioning chemical fume hood.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to minimize background concentrations of any chemical vapors.

Step-by-Step Disposal Procedure

The proper disposal of this compound hinges on meticulous waste segregation and compliant container management, guided by the principles of the Resource Conservation and Recovery Act (RCRA) as implemented by the Environmental Protection Agency (EPA).[8][9]

3.1. Waste Characterization and Segregation

  • Identify as Hazardous Waste: Based on its chemical structure (a halogenated organic), this compound must be managed as hazardous waste.[9]

  • Segregate as Halogenated Organic Waste: This is the most critical step. This waste stream must be kept separate from all other waste types, particularly non-halogenated organic waste.[1][10][11] Co-mingling increases disposal costs and can interfere with the disposal process.[2]

Table 1: Waste Segregation Summary

Waste TypeDescriptionSegregation Requirement
Halogenated Organic Waste This compound (pure), solutions in halogenated solvents (e.g., dichloromethane, chloroform), and contaminated materials.Must be collected separately.
Non-Halogenated Organic Waste Solvents like acetone, ethanol, hexanes, toluene, etc.Do NOT mix with halogenated waste.
Aqueous Waste Acidic or basic solutions, aqueous solutions of non-hazardous salts.Do NOT mix with organic waste.
Solid Waste (Non-hazardous) Uncontaminated paper towels, gloves, etc.Dispose of in regular laboratory trash.

3.2. Waste Container Management

  • Select an Appropriate Container:

    • Use a container made of a material compatible with halogenated organic compounds, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[3]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[2][10]

  • Label the Container Correctly:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[2][11]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[10]

    • If it is a mixed waste, list all components and their approximate percentages.

    • Keep a running log of the contents added to the container.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when actively adding waste.[10][12]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA should be in a secondary containment bin to catch any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.

3.3. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Work in a Chemical Fume Hood B->C D Characterize as 'Halogenated Organic Waste' C->D E Select a Labeled, Compatible Waste Container D->E F Add Waste to Container E->F G Keep Container Securely Closed F->G H Store in Secondary Containment in a Satellite Accumulation Area G->H I Arrange for Pickup by Environmental Health & Safety (EHS) H->I J EHS Transports for Proper Disposal (Incineration) I->J

Disposal decision workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and call emergency services.[10]

  • Control the Spill:

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.[2]

    • Place the absorbent material into a sealable plastic bag or container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Dispose of Spill Debris: Label the container with the spill debris as "Halogenated Organic Waste" and manage it according to the procedures in Section 3.

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] Generators of hazardous waste are the first link in this "cradle-to-grave" system and are responsible for ensuring their waste is properly identified, managed, and treated prior to disposal.[9] Many states have their own, often more stringent, regulations that must also be followed.[8] Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant container management, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.